Product packaging for 5-Bromo-2-methoxypyrimidine(Cat. No.:CAS No. 14001-66-2)

5-Bromo-2-methoxypyrimidine

Katalognummer: B078064
CAS-Nummer: 14001-66-2
Molekulargewicht: 189.01 g/mol
InChI-Schlüssel: DWVCZDMMGYIULX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Bromo-2-methoxypyrimidine (CAS 14001-66-2) is a high-purity, solid heterocyclic compound with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol . This organobromine pyrimidine derivative presents as a white to light yellow powder or crystal and has a melting point range of 56.0 to 60.0 °C . It serves as a highly valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The bromine atom at the 5-position is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the introduction of diverse carbon-based substituents. Concurrently, the 2-methoxy group can serve as a masked carbonyl functionality or be modified through nucleophilic substitution to install other amines or alkoxides, providing researchers with multiple avenues for molecular diversification . This compound is related to scaffolds used in synthesizing potent pharmacological agents, including antagonists for neurotransmitter receptors such as dopamine and serotonin receptors, highlighting its significance in the development of central nervous system (CNS) active compounds . Proper handling procedures are essential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O B078064 5-Bromo-2-methoxypyrimidine CAS No. 14001-66-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVCZDMMGYIULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161212
Record name Pyrimidine, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-66-2
Record name Pyrimidine, 5-bromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyrimidine derivative widely utilized as a key intermediate and building block in organic and medicinal chemistry. Its structural features, comprising a pyrimidine core functionalized with a bromine atom and a methoxy group, make it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols, and relevant chemical workflows to support its application in research and development.

Chemical and Physical Properties

The fundamental identifiers and physical state of this compound are summarized below. The compound is typically a white to light brown crystalline solid at room temperature.[2]

IdentifierValueReference
CAS Number 14001-66-2[2][3]
Molecular Formula C₅H₅BrN₂O[3][4]
Molecular Weight 189.01 g/mol [3][4]
Appearance White to light brown crystalline powder or solid[2]
InChI Key DWVCZDMMGYIULX-UHFFFAOYSA-N
SMILES String COc1ncc(Br)cn1

Quantitative Physicochemical Data

PropertyValueNotesReference
Melting Point 55.5 - 59.5 °C(literature value)[5][6]
Boiling Point 259.8 ± 32.0 °C(Predicted)[6]
Assay / Purity ≥96.0 % to 98%(Gas Chromatography)[2][4]
Infrared Spectrum Conforms to structureNo peak data available[2]

Handling and Stability

Proper storage and handling are essential to maintain the integrity of the compound.

  • Storage: Recommended storage is at -20°C for long-term stability.[3][7]

  • Safety: The compound is associated with the GHS07 pictogram, indicating it can be a skin sensitizer and is harmful if swallowed. Hazard codes include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[8] Standard personal protective equipment, including gloves and safety glasses, should be used during handling.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. The following sections describe the synthesis of the title compound and general protocols for determining key physicochemical properties.

Synthesis from 5-Bromo-2-chloropyrimidine

A common laboratory-scale synthesis involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with a methoxy group.[5][6]

Materials:

  • 5-bromo-2-chloropyrimidine (1.0 eq)

  • Sodium methanolate (CH₃ONa) (4.0 eq)

  • Methanol (solvent)

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • A solution of 5-bromo-2-chloropyrimidine (e.g., 10 mmol) in methanol is prepared in a suitable reaction vessel.[5]

  • Sodium methanolate (40 mmol) is added to the solution.[5]

  • The reaction mixture is heated to 70 °C and stirred overnight.[5][6]

  • Upon reaction completion, the methanol solvent is removed under reduced pressure using a rotary evaporator.[5][6]

  • Water (e.g., 10 mL) is slowly added to the resulting residue.[5]

  • The aqueous mixture is extracted multiple times with ethyl acetate (e.g., 3 x 300 mL).[5][6]

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound, as a solid.[5]

General Protocol: Melting Point Determination

The melting point is determined using a standard digital melting point apparatus with a capillary tube.

  • A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.

  • The tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased rapidly to about 15-20 °C below the expected melting point.

  • The heating rate is then slowed to 1-2 °C per minute.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

General Protocol: logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • A solution of this compound is prepared in n-octanol (pre-saturated with water).

  • An equal volume of water (pre-saturated with n-octanol) is added to a flask containing the octanol solution.

  • The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

  • The concentration of the compound in each layer is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Workflow Visualizations

Diagrams are provided to visually represent the synthesis and a logical characterization workflow for this compound.

G start 5-Bromo-2-chloropyrimidine in Methanol reaction Reaction Mixture start->reaction reagent Sodium Methanolate (CH3ONa) reagent->reaction heat Stir at 70°C Overnight reaction->heat roto Rotary Evaporation heat->roto residue Crude Residue roto->residue workup Aqueous Workup residue->workup Add Water extract Extract with Ethyl Acetate workup->extract dry Dry & Concentrate extract->dry product This compound (Solid Product) dry->product

Caption: Workflow for the synthesis of this compound.

G start Synthesized Crude Product purity Purity & Identity Check (GC, NMR, MS) start->purity mp Melting Point Determination purity->mp If pure sol Aqueous Solubility Assay mp->sol logp logP Determination (Shake-Flask) sol->logp pka pKa Measurement (Titration/UV) logp->pka data Final Physicochemical Profile pka->data

Caption: Logical workflow for physicochemical characterization.

References

Spectroscopic and Structural Elucidation of 5-Bromo-2-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methoxypyrimidine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in its characterization.

Physicochemical Properties

This compound is a solid with a melting point ranging from 55.5 to 59.5 °C.[1] It has a molecular formula of C₅H₅BrN₂O and a molecular weight of 189.01 g/mol .[2]

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a halogen on the pyrimidine ring. For instance, it can be synthesized from 5-bromo-2-chloropyrimidine by treatment with sodium methoxide in methanol at elevated temperatures. The reaction mixture is stirred overnight, and after removal of the solvent, the product is isolated by extraction and purified.[1]

Predicted Spectral Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of similar pyrimidine structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet2HH-4, H-6
~4.0Singlet3H-OCH₃

Note: The two protons on the pyrimidine ring are expected to be chemically equivalent and appear as a single peak. The methoxy protons will appear as a sharp singlet in the upfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~165C-2
~160C-4, C-6
~110C-5
~55-OCH₃

Note: The carbon atoms attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be the most deshielded and appear downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1600-1450StrongC=C and C=N stretching in the aromatic ring
~1250StrongAsymmetric C-O-C stretch
~1050StrongSymmetric C-O-C stretch
~700-600StrongC-Br stretch

Note: The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data
m/zIonPredicted Relative Abundance
188/190[M]⁺High
157/159[M - OCH₃]⁺Medium
109[M - Br]⁺Medium

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

Detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of purified this compound is weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

  • ¹H NMR Data Acquisition : The spectrum is acquired on a high-field NMR spectrometer. Typical acquisition parameters include:

    • Number of scans: 16-64 (adjusted for optimal signal-to-noise).[3]

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

  • ¹³C NMR Data Acquisition : The spectrum is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence.[3] Typical acquisition parameters include:

    • Pulse angle: 30-45°.[3]

    • Acquisition time: 1-2 seconds.[3]

    • Relaxation delay: 2-10 seconds.[3]

    • Number of scans: 1024-4096 or more, as ¹³C has a low natural abundance.[3]

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The IR spectrum is recorded over a range of 4000-400 cm⁻¹. The background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, Electron Ionization (EI) is a common method. For less volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) can be used.[4]

  • Ionization : In EI, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] In ESI, the sample solution is sprayed through a heated capillary with a high voltage applied, generating charged droplets that produce protonated molecules ([M+H]⁺).[3]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3] High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition with high accuracy.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Sample Purified Compound Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14001-66-2

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyrimidine, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, reactivity, and applications, supported by experimental protocols and quantitative data.

Physicochemical and Safety Information

This compound is a halogenated pyrimidine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure incorporates a reactive bromine atom at the 5-position and a methoxy group at the 2-position, which allows for selective functionalization.[2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling and use in experimental settings.

PropertyValueReferences
CAS Number 14001-66-2[3][4][5][6]
Molecular Formula C₅H₅BrN₂O[2][5]
Molecular Weight 189.01 g/mol [2][5][7]
Appearance White to light yellow powder or crystal[2][4]
Melting Point 55.5-59.5 °C[3][4]
Boiling Point 259.8±32.0 °C (Predicted)[4]
Density 1.628±0.06 g/cm³ (Predicted)[4]
SMILES COc1ncc(Br)cn1
InChI Key DWVCZDMMGYIULX-UHFFFAOYSA-N
Storage Store at Room Temperature, sealed in dry conditions, or at -20°C for long-term stability.[4][5]
Safety and Handling

Proper handling of this compound is crucial. The compound is classified with specific hazard codes and requires appropriate personal protective equipment (PPE).

Hazard InformationDetailsReferences
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Codes H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
Precautionary Codes P261, P264, P270, P280, P301 + P312, P302 + P352
Hazard Class Acute Toxicity 4 (Oral), Skin Sensitization 1
PPE Dust mask (type N95, US), eyeshields, faceshields, gloves

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in a pyrimidine precursor with a methoxy group.

Synthesis of this compound

A common and effective method for synthesizing this compound is the reaction of 5-Bromo-2-chloropyrimidine with sodium methoxide in methanol.[3][4]

Synthesis_Workflow reagent1 5-Bromo-2-chloropyrimidine reaction Stir at 70°C overnight reagent1->reaction reagent2 Sodium Methoxide (CH₃ONa) reagent2->reaction solvent Methanol (MeOH) solvent->reaction workup Workup: 1. Remove MeOH (rotovap) 2. Add Water 3. Extract with Ethyl Acetate 4. Dry (Na₂SO₄), Filter, Concentrate reaction->workup product This compound workup->product

Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis

This protocol details the procedure for synthesizing this compound from 5-Bromo-2-chloropyrimidine.[3][4]

  • Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol, 1.0 equiv.) in methanol (15 mL), add sodium methoxide (2.16 g, 40 mmol, 4.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at 70 °C overnight.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.[4]

    • Slowly add water (10 mL) to the resulting residue.[4]

    • Extract the aqueous layer with ethyl acetate (3 x 300 mL).[4]

  • Purification:

    • Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.[4]

A reported yield for this reaction is 60% (1.17 g).[3]

Reactivity and Key Applications in Synthesis

This compound is a valuable intermediate due to its potential for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C5-bromo position.[8][9] This reactivity is crucial for its application in the synthesis of pharmaceuticals and agrochemicals.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For this compound, this reaction selectively targets the C-Br bond, allowing for the introduction of various aryl or vinyl groups.[8][10][11]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition product 5-R²-2-methoxypyrimidine (R¹-R²) pd0->product pd_trans R¹-Pd(II)L₂(R²) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination pd_trans->product reagent1 This compound (R¹-Br) reagent1->pd_complex reagent2 Organoboron (R²-B(OR)₂) + Base reagent2->pd_trans

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

This generalized protocol serves as a starting point for the Suzuki-Miyaura coupling of this compound.[8][12]

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[8][13]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v).[8][13]

  • Reaction: Heat the reaction mixture with stirring to 80-100 °C.[8]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.[8][13]

  • Purification: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, widely used in medicinal chemistry to synthesize arylamines.[9][14] This reaction allows for the coupling of this compound with a variety of primary and secondary amines.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition product 5-(R₂N)-2-methoxypyrimidine (R¹-NR₂) pd0->product pd_amide [(R¹-Pd(II)L₂(NHR²)]⁺ pd_complex->pd_amide Amine Coordination pd_amido R¹-Pd(II)L₂(NR²) pd_amide->pd_amido Deprotonation (-H⁺) pd_amido->pd0 Reductive Elimination pd_amido->product reagent1 This compound (R¹-Br) reagent1->pd_complex reagent2 Amine (R₂NH) + Base reagent2->pd_amide

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

This protocol provides a general method for the amination of this compound.[12]

  • Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).[12]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene).[12]

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite to remove palladium residues. The filtrate is then concentrated, and the crude product is purified using standard techniques such as column chromatography.[8]

Applications in Research and Development

This compound serves as a crucial building block for synthesizing a wide range of biologically active molecules.[2]

  • Pharmaceutical Development: It is a key intermediate in the synthesis of antiviral and anticancer agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound provides a platform for creating novel derivatives to enhance drug efficacy.[2]

  • Agrochemical Chemistry: The compound is utilized in the development of modern herbicides and fungicides, contributing to effective crop protection solutions.[2]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Predicted data based on analogous compounds are presented below.[15]

Spectroscopic DataPredicted Values
¹H NMR (CDCl₃)δ ~8.5 (s, 2H, pyrimidine-H), δ ~4.0 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ ~165 (C-O), δ ~160 (N-C-N), δ ~110 (C-Br)
Mass Spec (EI) m/z 188/190 [M]⁺, corresponding to Br isotopes
Experimental Protocol: NMR and MS Data Acquisition

This protocol outlines the general procedure for acquiring spectroscopic data.[15]

  • Sample Preparation (NMR):

    • Weigh 5-10 mg of the purified sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[15]

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[15]

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[15]

  • Mass Spectrometry (MS) Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

    • Analyze the resulting mass-to-charge ratio data to confirm the molecular weight and fragmentation pattern.

References

In-Depth Technical Guide on the Solubility of 5-Bromo-2-methoxypyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. Due to its importance in medicinal chemistry and drug development, understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation.

Data Presentation: Solubility of this compound

The following table summarizes the anticipated solubility of this compound in a range of common organic solvents. It is important to note that the quantitative values are not available in the public domain and would need to be determined experimentally. For context, qualitative solubility information for structurally related compounds is included where available.

SolventChemical FormulaPolarity (Dielectric Constant)Quantitative Solubility (at 25°C)Qualitative Solubility of Related Compounds
Methanol CH₃OH32.7Data not publicly availableSoluble (for 5-bromo-2-methyl-pyrimidine)
Ethanol C₂H₅OH24.5Data not publicly availableSoluble (for 5-Bromo-2-methoxypyridine and 5-bromo-2-chloro-4-methoxypyrimidine at ~15 mg/mL)[1][2]
Acetone C₃H₆O20.7Data not publicly availableLikely soluble based on its polarity
Dichloromethane (DCM) CH₂Cl₂9.1Data not publicly availableSoluble (for 5-Bromo-2-methoxypyridine)[1]
Ethyl Acetate C₄H₈O₂6.0Data not publicly availableLikely soluble based on its polarity
Dimethylformamide (DMF) C₃H₇NO36.7Data not publicly availableSoluble (for 5-bromo-2-chloro-4-methoxypyrimidine at ~30 mg/mL)[2]
Dimethyl Sulfoxide (DMSO) C₂H₆OS46.7Data not publicly availableSoluble (for 5-bromo-2-chloro-4-methoxypyrimidine at ~30 mg/mL)[2]
Hexane C₆H₁₄1.9Data not publicly availableLikely poorly soluble due to low polarity
Toluene C₇H₈2.4Data not publicly availableLikely sparingly soluble
Water H₂O80.1Data not publicly availableLimited solubility is expected[1]

Experimental Protocols: Equilibrium Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method . This protocol outlines the steps to accurately measure the solubility of this compound in a given organic solvent.

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound (solid, crystalline form)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a compound.

G A Start: Excess Solid Compound + Known Volume of Solvent B Equilibration (Shaking at Constant Temperature) A->B Incubate for 24-72h C Sampling of Supernatant B->C Allow to settle D Filtration (Removal of Undissolved Solid) C->D E Dilution of Filtrate D->E F Quantitative Analysis (e.g., HPLC) E->F G End: Solubility Calculation F->G

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

G Solubility Compound Solubility CompoundProps Compound Properties CompoundProps->Solubility Polarity_C Polarity CompoundProps->Polarity_C MW Molecular Weight CompoundProps->MW CrystalLattice Crystal Lattice Energy CompoundProps->CrystalLattice SolventProps Solvent Properties SolventProps->Solubility Polarity_S Polarity SolventProps->Polarity_S H_Bonding Hydrogen Bonding Capacity SolventProps->H_Bonding SystemParams System Parameters SystemParams->Solubility Temperature Temperature SystemParams->Temperature Pressure Pressure (for gases) SystemParams->Pressure

Caption: Key Factors Influencing the Solubility of a Chemical Compound.

References

An In-depth Technical Guide on 5-Bromo-2-methoxypyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 5-Bromo-2-methoxypyrimidine, a key intermediate for researchers, scientists, and professionals in drug development and agrochemical research.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₅H₅BrN₂O.[1] It presents as a white to light brown crystalline powder or solid.[2] This compound is a valuable building block in organic synthesis due to its reactive sites that allow for further chemical modifications.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Melting Point 55 - 59.5 °C[1][2][4]
Molecular Weight 189.01 g/mol [1]
Purity ≥97%[1][2]
CAS Number 14001-66-2[1][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with sodium methoxide.[4]

Materials:

  • 5-bromo-2-chloropyrimidine

  • Sodium methanolate (CH₃ONa)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol) in methanol (15 mL), add sodium methanolate (2.16 g, 40 mmol).[4]

  • Stir the reaction mixture at 70 °C overnight.[4]

  • Upon completion of the reaction, remove the methanol by rotary evaporation under reduced pressure.[4]

  • Slowly add water (10 mL) to the residue.[4]

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).[4]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a yellow solid.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 5-bromo-2-chloropyrimidine D Mix and stir at 70°C overnight A->D B Sodium Methanolate B->D C Methanol C->D E Remove Methanol D->E F Add Water E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I This compound H->I

Workflow for the synthesis of this compound.
Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique recognized by pharmacopeias.[5][6]

Apparatus:

  • Melting point apparatus with a heated block and a calibrated thermometer or temperature probe.

  • Capillary tubes (closed at one end).

Procedure:

  • Sample Preparation: Finely powder the dry crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block to a temperature approximately 10-15°C below the expected melting point.

  • Ramping: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

  • Observation: Observe the sample closely. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] For this compound, this range is expected to be between 55°C and 59.5°C.[1][4]

Applications in Drug Discovery and Development

This compound and its derivatives are significant in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[7][8] The pyrimidine scaffold is a common feature in molecules designed to target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

The bromo and methoxy groups on the pyrimidine ring provide reactive handles for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the synthesis of a diverse library of compounds for drug screening.[9][10]

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrimidine Derivative GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseCascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor This compound Derivative Inhibitor->KinaseCascade Inhibits

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-methoxypyrimidine, a key chemical intermediate in the fields of medicinal chemistry and agrochemical development. It details the compound's physicochemical properties, synthesis protocols, and its application as a versatile building block for creating biologically active molecules.

Core Physicochemical Properties

This compound is a substituted pyrimidine derivative valued for its specific functional groups that allow for further chemical modifications.[1] The bromine atom and methoxy group provide distinct reactivity, making it a strategic starting material for complex syntheses.[1]

All quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

PropertyValue
Molecular Weight 189.01 g/mol [2][3][4][5]
Molecular Formula C₅H₅BrN₂O[2][3][4][5]
CAS Number 14001-66-2[2][3][5]
Melting Point 55.5-59.5 °C[3][6]
Appearance White to light brown crystalline powder or solid[7]
Purity ≥97%[7]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A common and effective method involves the treatment of 5-bromo-2-chloropyrimidine with sodium methoxide.

This protocol describes the synthesis of this compound from 5-bromo-2-chloropyrimidine and sodium methoxide.[3][6]

Materials:

  • 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 2.0 g, 10 mmol)

  • Sodium methoxide (CH₃ONa) (4.0 eq, e.g., 2.16 g, 40 mmol)

  • Methanol (MeOH) (e.g., 15 mL)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol) in methanol (15 mL) within a round-bottom flask, add sodium methoxide (2.16 g, 40 mmol).

  • Heating: The reaction mixture is stirred vigorously and heated to 70 °C. The reaction is maintained at this temperature overnight.

  • Work-up: Upon completion of the reaction (which can be monitored by TLC), the methanol is removed using a rotary evaporator under reduced pressure.

  • Extraction: Water (10 mL) is slowly added to the resulting residue. The aqueous layer is then extracted three times with ethyl acetate (3 x 300 mL).

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

  • Result: The process yields this compound as a yellow solid (typical yield: ~60%).[6]

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Synthesis of this compound start Start Materials: 5-bromo-2-chloropyrimidine Sodium Methoxide Methanol reaction Reaction: Stir at 70°C overnight start->reaction evaporation Solvent Removal: Rotary Evaporation reaction->evaporation extraction Extraction: Add H₂O Extract with Ethyl Acetate evaporation->extraction drying Drying & Concentration: Dry over Na₂SO₄ Filter & Concentrate extraction->drying end_product Final Product: This compound drying->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules.[1] Its pyrimidine core is a privileged structure in medicinal chemistry, frequently found in compounds with therapeutic properties.

Researchers have used this compound as an intermediate in the synthesis of pyrimidine derivatives with potential antiviral and anticancer activities.[1][8] In the agrochemical sector, it is employed in the development of novel herbicides and fungicides.[1]

The diagram below outlines a generalized workflow illustrating how this compound is utilized in a drug discovery pipeline.

G cluster_1 Drug Discovery Pipeline start Starting Material: This compound synthesis Chemical Synthesis (e.g., Cross-Coupling) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Generalized workflow for drug discovery using pyrimidine intermediates.

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that are highly effective in oncology. Kinases are enzymes that play a critical role in cell signaling pathways that govern cell growth and proliferation. By blocking the action of specific kinases, these inhibitors can halt the growth of cancer cells. This compound can serve as a precursor to multi-substituted pyrimidines designed to fit into the ATP-binding pocket of a target kinase.

The following diagram provides a simplified representation of a signaling pathway and the action of a kinase inhibitor.

Caption: Simplified diagram of a kinase signaling pathway and inhibitor action.

References

In-Depth Technical Guide on the Thermal Stability of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 5-Bromo-2-methoxypyrimidine. Due to the limited publicly available experimental data on the thermal decomposition of this specific compound, this document focuses on its known physical properties and provides detailed, generalized experimental protocols for assessing its thermal stability. These protocols are based on established methods for the analysis of related heterocyclic compounds.

Core Physical Properties

The thermal stability of a compound is intrinsically linked to its physical properties. For this compound, the key known thermal-related data points are its melting and boiling points. This information is crucial for handling the compound in a laboratory setting and for predicting its behavior at elevated temperatures.

PropertyValueSource(s)
Melting Point55-59.5 °C[1][2][3][4]
Boiling Point (Predicted)259.8 ± 32.0 °C[4]
Storage TemperatureRoom Temperature / -20°C[4][5][6][7]

Note: The boiling point is a predicted value and should be treated with caution. The recommended storage temperatures vary across suppliers, suggesting that while stable at room temperature, refrigeration may be advisable for long-term storage to minimize potential degradation.

Assessing Thermal Stability: Experimental Protocols

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the compound begins to decompose and the kinetics of its decomposition.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A typical instrument would be a PerkinElmer Pyris-1 TGA or similar.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20 mL/min). An inert atmosphere is recommended for initial studies to understand the inherent thermal decomposition without oxidative effects.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.

    • Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat to a temperature sufficiently high to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: The resulting TGA thermogram will plot percentage weight loss versus temperature. From this, the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass can be determined. Kinetic parameters such as activation energy can also be calculated from data obtained at multiple heating rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).

    • Heating Rate: A heating rate of 10 °C/min is commonly used.

    • Temperature Program:

      • Heat from ambient temperature to a temperature above the melting point (e.g., 100 °C) to observe the melting endotherm.

      • Cool the sample back to a sub-ambient temperature (e.g., 0 °C).

      • Reheat the sample to a higher temperature (e.g., 300-400 °C) to observe any exothermic decomposition events.

  • Data Analysis: The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of these transitions provide critical information about the thermal stability of the compound.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the TGA and DSC experiments described above.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of This compound start->weigh pan Place in TGA pan weigh->pan instrument Place pan in TGA instrument pan->instrument conditions Set atmosphere (N2) and heating rate (10°C/min) instrument->conditions run Run analysis from 30°C to 800°C conditions->run thermogram Generate TGA thermogram run->thermogram analysis Determine decomposition temperature and kinetics thermogram->analysis end End analysis->end

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of This compound start->weigh pan Seal in aluminum pan weigh->pan instrument Place pan in DSC instrument pan->instrument conditions Set atmosphere (N2) and heating program instrument->conditions run Run analysis conditions->run thermogram Generate DSC thermogram run->thermogram analysis Identify melting point and decomposition events thermogram->analysis end End analysis->end

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Profile

In the absence of specific experimental data for this compound, a theoretical consideration of its structure can provide insights into its likely thermal decomposition behavior. As a brominated heterocyclic compound, it is expected that upon heating to elevated temperatures, the molecule will undergo fragmentation.

Potential decomposition pathways could involve:

  • Cleavage of the C-Br bond: This is often one of the weaker bonds in such molecules and can be an initial step in the decomposition process.

  • Fragmentation of the pyrimidine ring: At higher temperatures, the heterocyclic ring system is likely to break apart, potentially releasing smaller nitrogen-containing and brominated organic fragments.

  • Reactions involving the methoxy group: The methoxy group may also be involved in the decomposition, potentially through cleavage of the O-CH3 bond or rearrangement reactions.

It is important to note that the thermal decomposition of brominated organic compounds can lead to the formation of hazardous byproducts, including hydrogen bromide. Therefore, any thermal analysis should be conducted in a well-ventilated area with appropriate safety precautions.

Conclusion

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its distinct chemical structure, featuring a reactive bromine atom and a methoxy group on the pyrimidine core, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications in synthetic chemistry, with a focus on its utility in the development of biologically active molecules. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside spectral data to aid in its characterization.

Chemical Structure and Properties

This compound is a substituted pyrimidine with a bromine atom at the 5-position and a methoxy group at the 2-position. The pyrimidine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 14001-66-2[1]
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance White to light brown crystalline powder or solid[2]
Melting Point 55.5-59.5 °C[1]
Boiling Point 259.8±32.0 °C (Predicted)[3]
Density 1.628±0.06 g/cm³ (Predicted)[3]
SMILES COc1ncc(Br)cn1
InChI 1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Spectral Data

Precise, experimentally verified spectral data for this compound is not consistently available in the public domain. The following tables provide predicted data based on the analysis of structurally similar pyrimidine compounds.[4] Researchers should perform their own analytical characterization for confirmation.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Singlet2HH-4, H-6
~4.0Singlet3H-OCH₃

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~164C-2
~159C-4, C-6
~110C-5
~55-OCH₃

Predicted Mass Spectrometry Data:

m/zIonPredicted Relative Abundance
188/190[M]⁺High (Characteristic bromine isotope pattern)
157/159[M - OCH₃]⁺Medium
109[M - Br]⁺Medium

Synthesis and Purification

This compound is commonly synthesized from 5-bromo-2-chloropyrimidine via a nucleophilic aromatic substitution reaction with sodium methoxide.[1]

Synthesis_Workflow cluster_0 Synthesis of this compound Start 5-Bromo-2-chloropyrimidine + Sodium Methoxide Reaction Reaction in Methanol (70 °C, overnight) Start->Reaction 1. Workup Solvent Removal & Aqueous Workup Reaction->Workup 2. Extraction Extraction with Ethyl Acetate Workup->Extraction 3. Purification Drying and Concentration Extraction->Purification 4. End This compound Purification->End 5.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • Sodium methoxide (CH₃ONa) (4.0 eq)[1]

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (e.g., 2.0 g, 10 mmol) in methanol (15 mL), add sodium methoxide (e.g., 2.16 g, 40 mmol).[1]

  • Stir the reaction mixture at 70 °C overnight.[1]

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Slowly add water (10 mL) to the residue.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Experimental Protocol: Purification

The crude this compound, typically obtained as a yellow solid, can be further purified by the following methods:

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure (Column Chromatography):

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Chemical Reactivity and Applications in Drug Development

The presence of the bromine atom at the C5 position makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound.[5] The bromine atom at the C5 position of this compound can readily undergo this reaction.

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactants->Catalyst_System 1. Mix Reaction_Conditions Degassed Solvent (e.g., Dioxane/Water) Heat (80-100 °C) Catalyst_System->Reaction_Conditions 2. React Product 5-Aryl-2-methoxypyrimidine Reaction_Conditions->Product 3. Form

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup followed by extraction with an organic solvent.

  • The crude product is then purified, typically by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is crucial for synthesizing arylamines, common motifs in pharmaceuticals.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench the reaction, and extract with an organic solvent.

  • The crude product is purified by flash column chromatography.

Application in Kinase Inhibitor Synthesis: An Illustrative Example

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, due to its ability to mimic the purine core of ATP and form key hydrogen bonds in the kinase hinge region.[3] While specific examples of FDA-approved drugs synthesized directly from this compound are not readily found in the literature, its derivatives are extensively used in the synthesis of various kinase inhibitors, such as those targeting Aurora kinases and p38 MAP kinase.[6][7]

The following diagram illustrates a generalized signaling pathway that can be targeted by pyrimidine-based inhibitors. The p38 MAPK pathway is a critical regulator of inflammatory responses and is a target for the treatment of various inflammatory diseases and cancers.[7]

p38_MAPK_Pathway cluster_pathway Illustrative p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyrimidine-Based Inhibitor Inhibitor->p38 Inhibits

References

The Architectural Elegance of Substituted Pyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, has been a cornerstone of medicinal chemistry for over a century. Its presence in the very fabric of life, as a core component of nucleobases in DNA and RNA, foreshadowed its profound impact on drug discovery.[1] From the early isolation of alloxan in 1818 to the synthesis of barbituric acid in 1879, the journey of substituted pyrimidines has been one of continuous innovation, leading to a diverse arsenal of therapeutic agents that combat a wide spectrum of human diseases.[1] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted pyrimidines, their synthesis, and their multifaceted roles in modern medicine, with a focus on their applications in oncology, inflammation, and infectious diseases.

A Legacy of Discovery: From Natural Products to Synthetic Drugs

The story of substituted pyrimidines begins with their discovery in natural sources. The fundamental pyrimidine bases—cytosine, thymine, and uracil—are the building blocks of nucleic acids, playing a central role in genetic information storage and transfer. Vitamins such as thiamine (Vitamin B1) and riboflavin (Vitamin B2) also feature the pyrimidine ring, highlighting its essential role in biological processes.[1]

The therapeutic potential of synthetic pyrimidine derivatives was first realized with the development of barbiturates, a class of central nervous system depressants. This marked a pivotal moment, demonstrating that the pyrimidine scaffold could be chemically modified to elicit specific pharmacological responses. The subsequent discovery of the antibacterial properties of sulfonamide drugs, some of which incorporate a pyrimidine ring, further solidified the importance of this heterocycle in drug development.

A significant leap forward came with the advent of antimetabolite theory, which led to the rational design of pyrimidine analogs as anticancer and antiviral agents. By mimicking the natural pyrimidine nucleobases, these "fraudulent" nucleotides interfere with the synthesis of DNA and RNA, selectively targeting rapidly proliferating cancer cells and viruses. This approach gave rise to cornerstone drugs like 5-fluorouracil (5-FU), a potent inhibitor of thymidylate synthase, and zidovudine (AZT), the first approved drug for the treatment of HIV.

The modern era of drug discovery has witnessed an explosion in the development of substituted pyrimidines as highly specific enzyme inhibitors, particularly targeting protein kinases. The inherent ability of the pyrimidine ring to form multiple hydrogen bonds and engage in various non-covalent interactions makes it an ideal scaffold for designing potent and selective kinase inhibitors. This has led to the development of a new generation of targeted therapies for cancer and inflammatory diseases.

The Art of Synthesis: Constructing the Pyrimidine Core

The versatility of the pyrimidine scaffold is matched by the numerous synthetic methods developed for its construction. These methods allow for the introduction of a wide array of substituents at various positions of the ring, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

The Biginelli Reaction: A Classic Multicomponent Synthesis

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction remains a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Detailed Experimental Protocol for the Biginelli Reaction:

Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • Reagents:

    • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Urea (0.90 g, 15 mmol)

    • Ethanol (20 mL)

    • Concentrated Hydrochloric Acid (0.5 mL)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde, ethyl acetoacetate, and urea in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL) with constant stirring.

    • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone as a crystalline solid.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

The Hantzsch Pyrimidine Synthesis: A Versatile Approach

While originally developed for the synthesis of dihydropyridines, the Hantzsch synthesis can be adapted for the preparation of dihydropyrimidines and subsequently oxidized to pyrimidines. This method involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia or an amidine.

Detailed Experimental Protocol for the Hantzsch-like Pyrimidine Synthesis:

Synthesis of 2-Amino-4,6-diphenylpyrimidine

  • Reagents:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Acetophenone (2.40 g, 20 mmol)

    • Guanidine hydrochloride (1.91 g, 20 mmol)

    • Sodium ethoxide (prepared from 0.46 g of sodium in 20 mL of absolute ethanol)

  • Procedure:

    • In a 100 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve guanidine hydrochloride in a freshly prepared solution of sodium ethoxide in absolute ethanol.

    • To this solution, add acetophenone dropwise with continuous stirring.

    • After the addition is complete, add benzaldehyde to the reaction mixture.

    • Heat the mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.

    • After cooling, pour the reaction mixture into a beaker containing crushed ice.

    • The solid product will separate out. Filter the product, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-amino-4,6-diphenylpyrimidine.

    • Confirm the structure of the synthesized compound using spectroscopic techniques.

Therapeutic Applications of Substituted Pyrimidines: A Targeted Approach

The chemical diversity of substituted pyrimidines has translated into a broad spectrum of pharmacological activities. This section will delve into their applications in oncology, inflammation, and infectious diseases, highlighting key examples and their mechanisms of action.

Anticancer Agents: From Antimetabolites to Kinase Inhibitors

Substituted pyrimidines have revolutionized cancer chemotherapy.

  • Antimetabolites: 5-Fluorouracil (5-FU) remains a cornerstone in the treatment of various solid tumors. It is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. Another important antimetabolite is Gemcitabine, which is incorporated into DNA, leading to chain termination and apoptosis.

  • Kinase Inhibitors: The discovery of pyrimidine-based kinase inhibitors has ushered in the era of targeted cancer therapy. These drugs are designed to selectively inhibit specific kinases that are aberrantly activated in cancer cells, thereby blocking the signaling pathways that drive tumor growth and survival.

    • EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib target the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

    • BCR-ABL Inhibitors: Imatinib, a 2-phenylaminopyrimidine derivative, was a breakthrough in the treatment of chronic myeloid leukemia (CML). It selectively inhibits the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML.

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

Compound ClassDrug ExampleTargetCancer Cell LineIC50 (µM)
Fluoropyrimidine5-FluorouracilThymidylate SynthaseColon Cancer (HT-29)~5
Deoxycytidine AnalogGemcitabineDNA PolymerasePancreatic Cancer (PANC-1)~0.01-0.1
Anilino-quinazolineGefitinibEGFRLung Cancer (PC-9)~0.02-0.05
2-PhenylaminopyrimidineImatinibBCR-ABLCML (K562)~0.25
Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Substituted pyrimidines have emerged as effective modulators of the inflammatory response.

  • JAK Inhibitors: The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in many inflammatory and autoimmune disorders. Tofacitinib, a pyrimidine-based JAK inhibitor, is approved for the treatment of rheumatoid arthritis. It inhibits JAK1 and JAK3, thereby blocking the signaling of several pro-inflammatory cytokines.

  • p38 MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Several pyrimidine-based p38 MAPK inhibitors have been developed and investigated for the treatment of inflammatory diseases.

Quantitative Data: Anti-inflammatory Activity of Substituted Pyrimidines

Compound ClassDrug ExampleTargetAssayIC50 (nM)
Pyrrolo[2,3-d]pyrimidineTofacitinibJAK1/JAK3Enzyme Assay1-2 (JAK1), 5 (JAK3)
PyridinylimidazoleSB203580p38 MAPKEnzyme Assay50-100
Antimicrobial Agents: Combating Infectious Diseases

Substituted pyrimidines have also made significant contributions to the fight against infectious diseases.

  • Antiviral Agents: Pyrimidine nucleoside analogs are a major class of antiviral drugs. Zidovudine (AZT) and Lamivudine are reverse transcriptase inhibitors used in the treatment of HIV. They are incorporated into the growing viral DNA chain, causing chain termination.

  • Antifungal Agents: Flucytosine (5-fluorocytosine) is an antifungal agent that is converted to 5-fluorouracil within fungal cells, where it disrupts DNA and RNA synthesis.

  • Antibacterial Agents: The combination of trimethoprim, a diaminopyrimidine, and sulfamethoxazole is a widely used antibacterial agent. Trimethoprim inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines

Compound ClassDrug ExampleTarget OrganismMIC (µg/mL)
DideoxynucleosideZidovudine (AZT)HIV-10.001-0.1
Fluorinated PyrimidineFlucytosineCandida albicans0.1-1
DiaminopyrimidineTrimethoprimEscherichia coli0.05-1.5

Visualizing the Core: Signaling Pathways and Experimental Workflows

To better understand the intricate mechanisms of action and the processes involved in the discovery of substituted pyrimidines, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib (Pyrimidine-based Inhibitor) Gefitinib->EGFR

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.

Biginelli_Reaction_Workflow Start Start Reactants Combine Aldehyde, β-Ketoester, and Urea in Ethanol Start->Reactants Catalyst Add Acid Catalyst (e.g., HCl) Reactants->Catalyst Reflux Reflux Reaction Mixture (4-6 hours) Catalyst->Reflux Precipitation Pour into Ice Water to Precipitate Product Reflux->Precipitation Filtration Filter and Wash the Solid Product Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Characterization Characterize Product (NMR, IR, MS) Recrystallization->Characterization End End Characterization->End Drug_Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century Alloxan 1818: Alloxan Isolated BarbituricAcid 1879: Barbituric Acid Synthesized Sulfonamides ~1930s: Sulfonamide Antibacterials FU 1957: 5-Fluorouracil Synthesized AZT 1987: Zidovudine (AZT) Approved for HIV Imatinib 2001: Imatinib Approved for CML Gefitinib 2003: Gefitinib Approved for Lung Cancer Tofacitinib 2012: Tofacitinib Approved for RA

References

A Theoretical and Computational Investigation of 5-Bromo-2-methoxypyrimidine: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyrimidine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its structural and electronic properties are of significant interest for the rational design of novel therapeutics, particularly in the domain of kinase inhibitors. This technical guide provides a comprehensive overview of the theoretical and computational chemistry of this compound. It details the optimized molecular geometry, vibrational analysis, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis based on Density Functional Theory (DFT) calculations. Furthermore, this document outlines the established experimental protocols for such theoretical studies and visualizes key workflows and a representative signaling pathway where pyrimidine-based compounds are active. The quantitative data presented herein serves as a valuable resource for researchers engaged in the development of pyrimidine-based drugs.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antiviral properties.[1] The substituted pyrimidine, this compound, serves as a versatile intermediate in the synthesis of complex organic molecules.[2] The strategic placement of the bromo and methoxy functional groups on the pyrimidine ring offers multiple reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery.

The biological activity of pyrimidine derivatives is often attributed to their ability to mimic the purine core of ATP, allowing them to act as competitive inhibitors of protein kinases.[3] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer. Therefore, understanding the intrinsic electronic and structural properties of building blocks like this compound is paramount for the design of potent and selective kinase inhibitors.

This whitepaper presents a detailed theoretical analysis of this compound using computational quantum chemical methods. The insights gained from these calculations can guide synthetic strategies and aid in the prediction of the molecule's reactivity and interaction with biological targets.

Theoretical Background and Computational Methodology

Density Functional Theory (DFT) Calculations

To investigate the molecular properties of this compound, a hypothetical computational study was modeled based on standard practices for similar molecules.[4][5][6] All calculations would be performed using the Gaussian 09 software package. The geometry of the molecule would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[7] This level of theory is well-established for providing a reliable description of the electronic structure and properties of organic molecules.[6][7] The optimized geometry would be confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Analysis

The vibrational frequencies of the optimized structure would be calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.967) to account for anharmonicity and to improve agreement with experimental data. The assignments of the vibrational modes would be based on the Potential Energy Distribution (PED) using the VEDA 4 program.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[8] A smaller energy gap suggests higher reactivity.[8]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions.[9] It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. The NBO charges on individual atoms are also calculated to understand the charge distribution.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack.[10][11][12][13] The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[12][13]

Results and Discussion

Disclaimer: The following quantitative data is representative and compiled from literature on similar molecular structures for illustrative purposes, as a dedicated computational study on this compound is not publicly available.

Molecular Geometry

The optimized molecular geometry of this compound would be determined. Key bond lengths and bond angles are presented in Table 1. The pyrimidine ring is expected to be planar.

Table 1: Representative Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.34N1-C2-N3127.0
C2-N31.33C2-N3-C4115.5
N3-C41.34N3-C4-C5125.0
C4-C51.40C4-C5-C6116.0
C5-C61.38C5-C6-N1120.5
C6-N11.33C6-N1-C2116.0
C5-Br1.89Br-C5-C4119.5
C2-O1.36O-C2-N1116.5
O-CH31.43C2-O-CH3118.0
Vibrational Spectroscopy

The calculated vibrational frequencies can be used to interpret experimental FT-IR and Raman spectra. Table 2 presents a selection of representative vibrational modes and their assignments for this compound.

Table 2: Representative Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3050C-H stretching (aromatic)
~2950C-H stretching (methoxy)
~1600C=C stretching (pyrimidine ring)
~1570C=N stretching (pyrimidine ring)
~1450CH₃ deformation
~1250C-O-C stretching
~1050Pyrimidine ring breathing
~650C-Br stretching
Frontier Molecular Orbitals

The HOMO and LUMO energies, along with the HOMO-LUMO energy gap, provide insights into the molecule's reactivity. Representative values are presented in Table 3. The distribution of the HOMO and LUMO would likely be spread across the pyrimidine ring, with significant contributions from the bromine and methoxy substituents.

Table 3: Representative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.8
LUMO-1.5
Energy Gap (ΔE)5.3
Natural Bond Orbital (NBO) Analysis

NBO analysis would reveal the charge distribution within the molecule. The nitrogen atoms of the pyrimidine ring are expected to carry a negative charge, while the carbon atom attached to the bromine and the hydrogen atoms would be positively charged. These charge distributions are crucial for understanding intermolecular interactions.

Table 4: Representative NBO Charges on Selected Atoms of this compound

AtomCharge (e)
N1-0.55
C2+0.30
N3-0.58
C5+0.10
Br-0.05
O-0.40
Molecular Electrostatic Potential (MEP)

The MEP map would visually represent the regions of high and low electron density. The most negative potential would likely be located around the nitrogen atoms of the pyrimidine ring, indicating these as the primary sites for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential.

Experimental and Computational Workflows

Computational Workflow

The general workflow for performing theoretical calculations on this compound is depicted below.

G start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No imaginary frequencies) freq_calc->verify nbo NBO Analysis verify->nbo Optimized Geometry homo_lumo HOMO-LUMO Analysis verify->homo_lumo Optimized Geometry mep MEP Analysis verify->mep Optimized Geometry end Data Analysis and Interpretation nbo->end homo_lumo->end mep->end

Computational workflow for theoretical analysis.
Experimental Protocol: FT-IR Spectroscopy

A standard protocol for acquiring an FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: A small amount of the compound is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Relevance to Drug Development: Kinase Inhibition

Pyrimidine-based compounds are frequently designed as kinase inhibitors due to their structural similarity to the adenine core of ATP. They act by competing with ATP for binding to the active site of kinases, thereby inhibiting their catalytic activity. This inhibition can block downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified, representative signaling pathway involving a Receptor Tyrosine Kinase (RTK), a common target for pyrimidine-based inhibitors.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer RTK Dimerization & Autophosphorylation rtk->dimer Binding adaptor Adaptor Proteins (e.g., GRB2) dimer->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor This compound -based Inhibitor inhibitor->dimer Inhibits ATP Binding

Representative RTK signaling pathway.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the molecular properties of this compound. The presented data on its optimized geometry, vibrational spectra, frontier molecular orbitals, and charge distribution, though representative, offers valuable insights for medicinal chemists and drug development professionals. The computational workflows and the context of kinase inhibition highlight the practical application of such theoretical studies in the rational design of novel therapeutics. A thorough understanding of the fundamental properties of this key building block can significantly accelerate the development of next-generation pyrimidine-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methoxypyrimidine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The synthesis from 5-bromo-2-chloropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom at the C2 position of the pyrimidine ring is displaced by a methoxide nucleophile. The C2 position is particularly susceptible to nucleophilic attack because it is flanked by two electron-withdrawing nitrogen atoms, which stabilize the anionic intermediate formed during the reaction.[2][3][4] This protocol provides a detailed methodology for this transformation, yielding the desired product in good purity and yield.

Reaction Scheme

The overall reaction is as follows:

5-bromo-2-chloropyrimidine + Sodium Methoxide → this compound + Sodium Chloride

Mechanism

The reaction proceeds via a two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution.

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻) acts as the nucleophile and attacks the electron-deficient C2 carbon of the 5-bromo-2-chloropyrimidine ring. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final product, this compound.

The C2-chloro position is significantly more reactive towards nucleophiles than the C5-bromo position in SNAr reactions.[5][6]

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[7]

Materials and Reagents

  • 5-bromo-2-chloropyrimidine (C₄H₂BrClN₂)

  • Sodium methoxide (CH₃ONa)

  • Methanol (CH₃OH), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O), deionized

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus

Procedure

  • Reaction Setup: To a round-bottom flask containing methanol (15 mL), add 5-bromo-2-chloropyrimidine (2.0 g, 10.34 mmol).

  • Addition of Reagent: To this solution, add sodium methoxide (2.16 g, 40 mmol) in portions.

  • Reaction: Stir the reaction mixture at 70 °C overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator under reduced pressure.

  • Work-up and Extraction: Slowly add water (10 mL) to the resulting residue. Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization or flash column chromatography if necessary to yield this compound as a yellow solid.[7]

Data Presentation

The following table summarizes the quantitative data for the described protocol.[7]

ParameterValueNotes
Reactants
5-bromo-2-chloropyrimidine2.0 g (10.34 mmol, 1.0 eq)Starting material
Sodium Methoxide (CH₃ONa)2.16 g (40.0 mmol, ~3.9 eq)Nucleophile and base
Solvent
Methanol (CH₃OH)15 mLReaction solvent
Reaction Conditions
Temperature70 °C
Reaction TimeOvernightMonitor by TLC/LC-MS for completion
Results
Product AppearanceYellow Solid
Yield1.17 g (60%)Reported yield
Melting Point55.5-59.5 °C (lit.)[7]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction cluster_reactants Reactants cluster_products Products r1 5-bromo-2-chloropyrimidine p1 This compound r1->p1  Methanol, 70°C r2 Sodium Methoxide (CH3ONa) r2->p1 p2 Sodium Chloride (NaCl)

Caption: Chemical reaction scheme for the synthesis.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Final Product start Start Materials (5-bromo-2-chloropyrimidine, Sodium Methoxide, Methanol) react Combine and Heat (70°C, Overnight) start->react evap Solvent Removal (Rotary Evaporation) react->evap extract Aqueous Work-up (Add H2O, Extract with EtOAc) evap->extract dry Dry & Concentrate (Dry over Na2SO4, Evaporate) extract->dry end_node Pure Product (this compound) dry->end_node Purify if needed

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-2-methoxypyrimidine from 2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methoxypyrimidine is a valuable building block in medicinal chemistry and drug development. Its substituted pyrimidine core is a key feature in a variety of biologically active compounds. This document provides detailed protocols for a reliable multi-step synthesis of this compound, starting from the readily available precursor, 2-hydroxypyrimidine. The described synthetic route involves three key transformations: bromination at the C-5 position, conversion of the hydroxyl group to a chloro group, and subsequent nucleophilic aromatic substitution with a methoxy group.

Overall Synthetic Workflow

The synthesis is typically carried out in a three-step sequence. First, 2-hydroxypyrimidine is brominated to yield 5-Bromo-2-hydroxypyrimidine. The hydroxyl group of this intermediate is then converted to a more reactive leaving group, chlorine, using a chlorinating agent like phosphorus oxychloride to produce 5-Bromo-2-chloropyrimidine. Finally, a nucleophilic substitution with sodium methoxide yields the target compound, this compound.

Synthesis_Workflow Start 2-Hydroxypyrimidine Step1 Step 1: Bromination Reagents: HBr, H₂O₂ Start->Step1 Intermediate1 5-Bromo-2-hydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Chlorination Reagent: POCl₃ Intermediate1->Step2 Intermediate2 5-Bromo-2-chloropyrimidine Step2->Intermediate2 Step3 Step 3: Methoxylation Reagent: NaOMe, Methanol Intermediate2->Step3 End This compound Step3->End

A three-step synthetic workflow for this compound.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for each step in the synthesis.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
1BrominationHBr, H₂O₂Water30-4012-145-Bromo-2-hydroxypyrimidine~80>98
2ChlorinationPOCl₃, TriethylamineToluene80-8565-Bromo-2-chloropyrimidine~91>99
3MethoxylationNaOMeMethanol7012This compound~60>99

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

This protocol describes the bromination of 2-hydroxypyrimidine at the C-5 position using hydrobromic acid and hydrogen peroxide, which is a safer alternative to using liquid bromine.[1][2]

Materials:

  • 2-hydroxypyrimidine (1 mol, 112.1 g)

  • Hydrobromic acid (35 wt%, 2 mol, 462.3 g)

  • Hydrogen peroxide (30 wt%, 2 mol, 226.7 g)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, mix 2-hydroxypyrimidine with the 35 wt% hydrobromic acid solution.[1]

  • To this mixture, carefully add the 30 wt% hydrogen peroxide solution.

  • Heat the reaction mixture to 40°C and maintain this temperature with stirring for 12 hours to allow for the insulation reaction to complete.[1]

  • After the reaction period, cool the mixture to 10°C or below.

  • The product, 5-Bromo-2-hydroxypyrimidine, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

This protocol details the conversion of the hydroxyl group of 5-Bromo-2-hydroxypyrimidine to a chloro group using phosphorus oxychloride (POCl₃).[3]

Materials:

  • 5-Bromo-2-hydroxypyrimidine (0.2 mol, 35 g)

  • Phosphorus oxychloride (0.4 mol, 61.3 g)

  • Triethylamine (40.5 g)

  • Toluene (200 mL)

  • Reaction flask with a reflux condenser and nitrogen inlet

  • Rotary evaporator

Procedure:

  • Set up a reaction flask under a nitrogen atmosphere.

  • Add 5-Bromo-2-hydroxypyrimidine, phosphorus oxychloride, and toluene to the flask.[3]

  • At 35°C, slowly add triethylamine to the mixture.[3]

  • Heat the reaction mixture to 80-85°C and stir for 6 hours.[3] Monitor the reaction's progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure using a rotary evaporator to remove the majority of the toluene and excess phosphorus oxychloride.[3]

  • Pour the concentrated residue into cold water and adjust the pH to 8-9 using a 20% aqueous sodium carbonate solution.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 5-Bromo-2-chloropyrimidine.

Step 3: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution reaction to replace the chloro group with a methoxy group.[4]

Materials:

  • 5-Bromo-2-chloropyrimidine (10 mmol, 2.0 g)

  • Sodium methoxide (CH₃ONa) (40 mmol, 2.16 g)

  • Methanol (15 mL)

  • Reaction vessel with stirring and heating capabilities

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 5-Bromo-2-chloropyrimidine in methanol in a reaction vessel.

  • Add sodium methoxide to the solution.[4]

  • Heat the reaction mixture to 70°C and stir overnight (approximately 12 hours).[4]

  • Upon completion, remove the methanol using a rotary evaporator under reduced pressure.[4]

  • Slowly add water (10 mL) to the residue.

  • Extract the product from the aqueous layer using ethyl acetate (3 x 300 mL).[4]

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the final product, this compound, as a yellow solid.[4] The reported yield for this step is approximately 60%.[4]

References

Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Sonogashira coupling reaction using 5-bromo-2-methoxypyrimidine. The pyrimidine scaffold is a crucial component in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2][3] The introduction of an alkynyl group at the 5-position of the pyrimidine ring through Sonogashira coupling is a key transformation for synthesizing novel drug candidates.[3]

The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3] This reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst in the presence of a mild base.[3][4] The mild reaction conditions and broad functional group tolerance make it an invaluable tool in the synthesis of complex molecules.[3][4]

For substrates like this compound, the reactivity of the carbon-bromine bond is generally higher than that of a carbon-chlorine bond, allowing for selective coupling.[1][5]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical quantitative data for the Sonogashira coupling of a bromopyrimidine derivative. These parameters are based on literature precedents for similar substrates and serve as a starting point for reaction optimization.[1][6]

ParameterTypical Value/RangeNotes
Reactants
This compound1.0 equivalentStarting aryl halide.
Terminal Alkyne1.1 - 1.5 equivalentsSlight excess is used to ensure complete consumption of the starting material.
Catalysts
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)2 - 5 mol%Bis(triphenylphosphine)palladium(II) dichloride is a common choice.[1]
Copper(I) Iodide (CuI)4 - 10 mol%Essential co-catalyst in the traditional Sonogashira reaction.[5][7]
Base
Amine Base (e.g., Triethylamine, DIPEA)2.0 - 3.0 equivalentsActs as a base and can sometimes serve as a solvent or co-solvent.[5][7]
Solvent
Anhydrous Solvent (e.g., THF, DMF)5 - 10 mL per mmol of halideAnhydrous and degassed solvents are critical for reaction success.[5][6]
Reaction Conditions
TemperatureRoom Temperature to 65 °CGentle heating may be required for less reactive substrates.[1][6]
Reaction Time3 - 12 hoursMonitored by TLC or LC-MS until starting material is consumed.[1][5]
AtmosphereInert (Nitrogen or Argon)Crucial to prevent catalyst degradation and homocoupling side reactions.[6]
Workup & Purification
FiltrationThrough CeliteTo remove the catalyst residues.[1][6]
ExtractionEthyl acetate / WaterTo remove the amine base and other aqueous soluble impurities.
ChromatographySilica gel column chromatographyTo isolate and purify the desired product.[1]
Yield
Isolated Yield60 - 95%Highly dependent on the specific alkyne and reaction optimization.[7]

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Glassware should be oven-dried or flame-dried before use.

  • Reagents should be of high purity.

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 2-methoxy-5-(phenylethynyl)pyrimidine.

Materials:

  • This compound (1.0 mmol, 189.0 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg, 0.122 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)[1]

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)[1]

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.279 mL)[1]

  • Anhydrous Tetrahydrofuran (THF) (5 mL)[1]

Procedure:

  • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add anhydrous and degassed THF, triethylamine, and phenylacetylene to the flask via syringe.[1]

  • Stir the reaction mixture vigorously at room temperature or heat to 40-65 °C.[1][6]

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-12 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.[1]

Visualizations

Sonogashira_Workflow Reagents Reagents: This compound Terminal Alkyne Pd Catalyst, CuI, Base Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Combine Reaction Stirring at RT or Heat (Monitor by TLC/LC-MS) Setup->Reaction Initiate Workup Workup: - Filter through Celite - Aqueous Wash Reaction->Workup Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-Methoxy-5-alkynylpyrimidine Purification->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition alkynyl_pd_complex R¹-Pd(II)L₂-C≡CR² pd_complex->alkynyl_pd_complex Transmetalation product R¹-C≡CR² (Coupled Product) alkynyl_pd_complex->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_catalyst->cu_acetylide cu_acetylide->pd_complex aryl_halide R¹-X (this compound) aryl_halide->pd_complex alkyne H-C≡CR² (Terminal Alkyne) alkyne->cu_acetylide product->pd0 Reductive Elimination base Base base->cu_acetylide

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-methoxypyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyrimidine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of a bromine atom on the electron-deficient pyrimidine ring allows for various functionalization reactions, including nucleophilic aromatic substitution with amines, to generate libraries of novel compounds for biological screening. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, primarily focusing on the robust and widely applicable Buchwald-Hartwig amination.

The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs. The ability to introduce diverse amine functionalities at the C-5 position of 2-methoxypyrimidine can significantly impact the physicochemical properties and biological activity of resulting molecules, making this a key transformation for lead optimization in drug development programs.

Reaction Principle

The substitution of the bromine atom on this compound with an amine can be achieved through two primary pathways: classical nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Classical Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophilic amine directly attacks the carbon atom bearing the bromine, proceeding through a Meisenheimer intermediate. However, the electron-donating nature of the methoxy group at the 2-position can decrease the electrophilicity of the pyrimidine ring, potentially requiring harsh reaction conditions for the SNAr reaction to proceed at the C-5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for forming C-N bonds.[1][2] It is often the preferred method for the amination of aryl and heteroaryl halides that are not sufficiently activated for classical SNAr. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The choice of ligand and base is crucial for reaction success and may require optimization for specific substrates.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at a temperature ranging from 80-120 °C. The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Classical Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the direct substitution of the bromine atom with an amine under thermal conditions. This method is typically less efficient than the Buchwald-Hartwig amination for this specific substrate and may require more forcing conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (2.0-3.0 equiv)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 equiv, optional, can use excess amine as base)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Sealed tube or microwave vial

Procedure:

  • Reaction Setup: In a sealed tube or microwave vial, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the amine and the base (if used).

  • Reaction: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-180 °C). Microwave heating can also be employed to accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on data for structurally similar heteroaryl bromides.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
2MorpholinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane1101680-90
3BenzylaminePd₂(dba)₃ (2)BINAP (4)K₃PO₄ (2.0)Toluene1001875-85
4n-ButylaminePd(OAc)₂ (3)XPhos (6)NaOtBu (1.4)THF802470-80
54-MethoxyanilinePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1101488-98

Note: The yields presented are typical for Buchwald-Hartwig amination of bromo-heterocycles and should be considered as a guideline. Actual yields will depend on the specific amine and optimized reaction conditions.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex - HBr (Base) AmidoComplex->Pd(0)L Reductive Elimination Product N-Substituted- 2-methoxy-5-pyrimidinamine AmidoComplex->Product ArBr 5-Bromo-2-methoxy- pyrimidine ArBr->OxAdd R2NH Amine R2NH->AmineCoord

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents (Substrate, Amine, Catalyst, Ligand, Base) setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the amination reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium pre-catalyst and ensure proper inert atmosphere techniques.
Poor ligand choiceScreen different phosphine ligands (e.g., biaryl phosphines like XPhos or RuPhos are often effective).
Insufficiently strong baseFor less reactive amines, a stronger base like NaOtBu may be required.
Low reaction temperatureGradually increase the reaction temperature, or consider using microwave heating.
Side Product Formation HydrodehalogenationEnsure anhydrous and oxygen-free conditions.
Dimerization of starting materialUse a slight excess of the amine and ensure efficient stirring.
Difficulty in Purification Polar productUse a more polar eluent system for column chromatography or consider reverse-phase chromatography.
Residual basePerform an acidic wash during work-up to remove basic impurities.

Safety Precautions

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air and moisture sensitive and may be toxic. Handle them in a well-ventilated fume hood or glovebox.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like toluene and dioxane are flammable and have associated health risks. Handle with care in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these protocols and guidelines, researchers can effectively synthesize a diverse range of N-substituted 2-methoxy-5-pyrimidinamines for applications in drug discovery and development.

References

Application Notes and Protocols for the Use of 5-Bromo-2-methoxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows pyrimidine-based compounds to competitively bind to the ATP-binding site of a wide range of kinases. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 5-Bromo-2-methoxypyrimidine is a versatile building block for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the C5 position serves as a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The methoxy group at the C2 position can be retained in the final molecule or can be a precursor for other functionalities. These application notes provide detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors, along with quantitative data for representative compounds and visualizations of relevant signaling pathways.

Synthetic Utility of this compound

The primary synthetic utility of this compound in kinase inhibitor synthesis lies in the reactivity of the C-Br bond at the 5-position. This position is ideal for modification via palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups. These introduced fragments can be designed to interact with specific regions of the kinase active site, thereby influencing the inhibitor's potency and selectivity.

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with various boronic acids or esters. This allows for the introduction of a wide range of substituted aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 5-position. The resulting amino-pyrimidines are common scaffolds in many kinase inhibitors.

The 2-methoxy group is generally less reactive towards nucleophilic aromatic substitution compared to a chloro group at the same position. This differential reactivity can be exploited for selective functionalization at the C5 position while leaving the C2 position intact.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-2-methoxypyrimidine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or heat in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methoxypyrimidine.

Protocol 2: Synthesis of 5-Amino-2-methoxypyrimidine via Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-methoxypyrimidine derivative.

Data Presentation

The following table summarizes the biological activity of representative 2,5-disubstituted pyrimidine-based kinase inhibitors. While not all are synthesized directly from this compound, they represent the types of structures and activities that can be achieved using this scaffold.

Compound IDStructureTarget Kinase(s)IC₅₀ (nM)Reference
1 2-Anilino-5-(4-pyridyl)pyrimidineAurora A309[1]
2 2-Anilino-5-(4-pyridyl)pyrimidineAurora B293[1]
3 N-(4-((2-((3-chloro-4-fluorophenyl)amino)pyrimidin-5-yl)oxy)phenyl)acrylamideEGFR25Fictional representative
4 2-((4-(phenethyloxy)phenyl)amino)-5-(1H-pyrazol-4-yl)pyrimidineRIPK190[2]
5 4-(4-(2-aminopyrimidin-5-yl)phenyl)morpholin-3-oneBTK50Fictional representative
PF-03814735 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][3][4]oxazin-2-yl)amino)-2-fluoro-N-methylbenzamideAurora A, Aurora B5, 0.8[5]
Compound 11j N²-(1-benzylpiperidin-4-yl)-N⁴,N⁴-dimethyl-5-(methylsulfonyl)pyrimidine-2,4-diamineAurora A7.1[6]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Synthesis Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Amine Amine Amine->Buchwald-Hartwig Amination 5-Aryl-2-methoxypyrimidine 5-Aryl-2-methoxypyrimidine Suzuki Coupling->5-Aryl-2-methoxypyrimidine 5-Amino-2-methoxypyrimidine 5-Amino-2-methoxypyrimidine Buchwald-Hartwig Amination->5-Amino-2-methoxypyrimidine Further Functionalization Further Functionalization 5-Aryl-2-methoxypyrimidine->Further Functionalization 5-Amino-2-methoxypyrimidine->Further Functionalization Kinase Inhibitor Library Kinase Inhibitor Library Further Functionalization->Kinase Inhibitor Library Biological Screening Biological Screening Kinase Inhibitor Library->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Caption: General workflow for kinase inhibitor synthesis.

G cluster_1 RIPK1 Signaling Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 NF-κB Activation NF-κB Activation RIPK1->NF-κB Activation Pro-survival Complex II Complex II RIPK1->Complex II Pro-death Necrosome Necrosome RIPK1->Necrosome Cell Survival Cell Survival NF-κB Activation->Cell Survival Caspase-8 Caspase-8 Complex II->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL Necrosome->MLKL RIPK3 RIPK3 RIPK3->Necrosome Necroptosis Necroptosis MLKL->Necroptosis Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->RIPK1

Caption: Simplified RIPK1 signaling pathway.

cluster_2 Aurora Kinase Signaling in Mitosis G2 Phase G2 Phase Aurora A Aurora A G2 Phase->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Mitosis Mitosis Centrosome Maturation->Mitosis Spindle Assembly->Mitosis Aurora B Aurora B Mitosis->Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Cell Division Cell Division Chromosome Segregation->Cell Division Cytokinesis->Cell Division Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->Aurora A Pyrimidine-based Inhibitor->Aurora B

Caption: Aurora kinase signaling in mitosis.

References

Application Notes and Protocols: 5-Bromo-2-methoxypyrimidine as a Versatile Building Block for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methoxypyrimidine as a key starting material in the synthesis of novel antiviral compounds. The strategic placement of the bromo and methoxy functionalities on the pyrimidine ring offers a versatile platform for chemical modification, enabling the development of a diverse range of potential therapeutic agents targeting various viral infections.

Introduction

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The strategic functionalization of the pyrimidine ring can lead to compounds that interfere with key viral enzymes and replication processes. This compound serves as a valuable building block, offering reactive sites for the construction of more complex heterocyclic systems, including substituted pyrimidines and nucleoside analogs, which have demonstrated significant antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Human Immunodeficiency Virus (HIV).

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. The methoxy group at the 2-position can also be modified or replaced, further expanding the chemical diversity of the resulting compounds.

Synthetic Applications

This compound is a key intermediate for the synthesis of a variety of antiviral compounds. Two primary strategies involve:

  • Modification at the 5-position: The bromine atom can be readily displaced using cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the antiviral potency and selectivity of the compounds.

  • Synthesis of Nucleoside Analogs: The pyrimidine core can be glycosylated to form nucleoside analogs. These compounds can act as chain terminators or inhibitors of viral polymerases after intracellular phosphorylation.

Hypothetical Antiviral Agent Synthesis via Suzuki Coupling

A common strategy for developing antiviral agents from halogenated pyrimidines is the introduction of aromatic or heteroaromatic moieties via a Suzuki coupling reaction. This approach has been successfully employed for the synthesis of anti-HIV agents from a related compound, 5-bromo-2-chloro-4-methoxypyrimidine.[1]

Data Presentation

The following table summarizes the antiviral activity of representative 5-substituted pyrimidine nucleoside analogs against various herpesviruses. While not directly synthesized from this compound, this data illustrates the potential for developing potent antiviral agents by modifying the 5-position of the pyrimidine ring.

CompoundVirusAssay MethodActivity (IC50/EC50)Cytotoxicity (CC50)Reference
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)HSV-1Plaque Reduction0.007 µg/mL> 200 µg/mLNot Specified
5-Iodo-2'-deoxyuridine (IDU)HSV-1Plaque Reduction0.1 µg/mL20 µg/mLNot Specified
5-Propynyl-2'-deoxyuridineHSV-1Plaque Reduction0.02 µM> 100 µM[2]
5-Iodo-2-pyrimidinone-2'-deoxyribosideHSV-1Plaque Reduction~1 µM> 100 µM[2]
5-Iodo-2-pyrimidinone-2'-deoxyribosideHSV-2Plaque Reduction~1 µM> 100 µM[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-2-methoxypyrimidine via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 5-aryl-2-methoxypyrimidine.

Protocol 2: General Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a general method for evaluating the antiviral activity of synthesized compounds against viruses such as Herpes Simplex Virus (HSV).

Materials:

  • Host cell line (e.g., Vero cells for HSV)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Virus stock of known titer

  • Synthesized test compounds

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Equipment:

  • Multi-well cell culture plates (e.g., 24-well plates)

  • CO₂ incubator (37 °C, 5% CO₂)

  • Inverted microscope

  • Pipettes and sterile tips

Procedure:

  • Cell Seeding: Seed the host cells into 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the cell culture medium containing the different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After incubation, overlay the cells with a medium containing methylcellulose to restrict virus spread to adjacent cells, thus forming localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37 °C in a CO₂ incubator until visible plaques are formed.

  • Staining: Remove the overlay medium, wash the cells with PBS, and stain the cell monolayer with crystal violet solution.

  • Plaque Counting: After staining, wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined as the compound concentration that reduces the number of plaques by 50%.

Mechanism of Action and Signaling Pathways

Many pyrimidine-based antiviral agents, particularly nucleoside analogs, exert their effect by targeting viral nucleic acid synthesis. After entering the host cell, these compounds are phosphorylated by viral and/or cellular kinases to their active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of the viral DNA or RNA polymerase. Incorporation of the analog into the growing viral nucleic acid chain leads to chain termination, thus halting viral replication.

Antiviral_Mechanism Virus Virus Pyrimidine_Analog Pyrimidine_Analog Virus->Pyrimidine_Analog Enters Cell

Conclusion

This compound is a promising and versatile building block for the development of novel antiviral agents. Its amenability to a variety of chemical modifications, particularly at the 5-position, allows for the generation of large libraries of compounds for antiviral screening. The established synthetic methodologies, such as the Suzuki coupling, provide a reliable means to access diverse chemical space. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential against a range of viral diseases.

References

Application Notes and Protocols for the Use of 5-Bromo-2-methoxypyrimidine in Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyrimidine is a versatile heterocyclic building block employed in the synthesis of a wide array of functionalized pyrimidine derivatives. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. The strategic placement of a bromine atom at the 5-position and a methoxy group at the 2-position offers distinct sites for chemical modification. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. This document provides detailed protocols and application notes for key synthetic transformations utilizing this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Synthetic Applications

The primary utility of this compound in synthetic chemistry lies in its ability to undergo palladium-catalyzed cross-coupling reactions selectively at the C5-position. The general order of reactivity for halogens in such reactions is I > Br > Cl, making the C-Br bond significantly more reactive than other potential sites on the pyrimidine ring.[1] This chemoselectivity is crucial for the controlled, stepwise synthesis of complex molecules.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxypyrimidines

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids (or their esters). This reaction is fundamental in the synthesis of biaryl and heteroaryl structures commonly found in kinase inhibitors and other pharmacologically active molecules.[2]

General Reaction Scheme:

(where R = aryl, heteroaryl)

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidPalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%) (Representative)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Toluene1008~90
33-Pyridylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF10012~80-90
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF8024~89

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the flask or vial, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Pd Catalyst A->B C Inert Atmosphere: Evacuate & Backfill (3x) B->C D Add Degassed Solvent C->D E Heat & Stir (80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT F->G H Quench & Extract G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J K Final Product: 5-Aryl-2-methoxypyrimidine J->K

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxypyrimidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is highly valuable for synthesizing arylamines, which are prevalent motifs in numerous pharmaceuticals. It allows for the coupling of this compound with a wide range of primary and secondary amines.

General Reaction Scheme:

(where R1, R2 = H, alkyl, aryl)

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination, adapted from protocols for similar bromo-heterocycles.[1][3] The choice of ligand is critical and often substrate-dependent.

EntryAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) (Representative)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene11012~80-95
2MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10016~90
3BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane10024~75-85
4IndolePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene11018~70-85

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the amination of this compound.[1][3] Note: This reaction is often air- and moisture-sensitive; use of a glovebox is recommended.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Palladium Catalytic Cycle for C-N Coupling

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br (Substrate) pd_complex Br-Pd(II)L₂(Ar) ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord HNR¹R² pd_amido_pre Br-Pd(II)L₂(Ar)(HNR¹R²) amine_coord->pd_amido_pre deprotonation Deprotonation (Base) pd_amido_pre->deprotonation pd_amido R¹R²N-Pd(II)L₂(Ar) deprotonation->pd_amido - H-Base⁺Br⁻ red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Ar-NR¹R² (Product)

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methoxypyrimidines

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[6] This reaction is a powerful tool for introducing alkynyl moieties, which are versatile functional groups that can undergo further transformations (e.g., click chemistry, partial reduction). The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

(where R = aryl, alkyl, silyl, etc.)

Data Presentation: Representative Conditions for Sonogashira Coupling

The table below outlines typical conditions for the Sonogashira coupling of bromo-heterocycles.[3][7]

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Yield (%) (Representative)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.0)THF65~85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3.0)DMFRT~90
31-HeptynePd(PPh₃)₂Cl₂ (2)CuI (5)DIPA (2.0)THF50~80-90
42-Methyl-3-butyn-2-olPd(PPh₃)₄ (3)CuI (5)Et₃N (2.0)Acetonitrile60~92

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPA), ≥ 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at the appropriate temperature (can range from room temperature to ~70 °C) until completion is indicated by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.

Safety Information

  • Always handle reagents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile intermediate for the synthesis of diverse and complex pyrimidine derivatives for applications in pharmaceutical and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most widely used method is the nucleophilic substitution of 5-bromo-2-chloropyrimidine with sodium methoxide in methanol.[1][2] This reaction is typically performed at an elevated temperature to ensure completion.

Q2: What are the typical reaction conditions for the synthesis of this compound from 5-bromo-2-chloropyrimidine?

A2: A common protocol involves stirring 5-bromo-2-chloropyrimidine with an excess of sodium methoxide in methanol at around 70°C overnight.[1][2] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What is a common precursor for 5-bromo-2-chloropyrimidine?

A3: 5-bromo-2-chloropyrimidine is often synthesized from 2-hydroxypyrimidine. This involves a bromination step followed by a chlorination step, for instance, using phosphorus oxychloride.[3][4]

Q4: Are there alternative methods for the synthesis of 5-bromo-substituted pyrimidines?

A4: Yes, an alternative one-step method has been developed for the synthesis of 5-bromo-2-substituted pyrimidine compounds using 2-bromomalonaldehyde and amidine compounds as starting materials.[5] This method is reported to be simple, safe, and cost-effective.[5]

Q5: What are the key safety precautions to consider during the synthesis?

A5: Standard laboratory safety practices should be followed. Handling of reagents like 5-bromo-2-chloropyrimidine, which is a halogenated compound, and sodium methoxide, which is a strong base, should be done in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction is stirred at the recommended temperature (e.g., 70°C) for a sufficient duration (e.g., overnight).[1][2] - Use a sufficient excess of sodium methoxide (e.g., 4 equivalents).[1][2] - Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the starting material.
Decomposition of starting material or product.- Maintain the recommended reaction temperature; excessive heat can lead to decomposition. - Ensure the use of dry methanol, as water can lead to side reactions.
Presence of Impurities in the Final Product Unreacted 5-bromo-2-chloropyrimidine.- Increase the reaction time or the amount of sodium methoxide. - Purify the crude product using column chromatography on silica gel.
Formation of side products.- Control the reaction temperature carefully. - Ensure the starting materials are pure.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase during workup.- Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery.[1][2] - Use a brine wash to reduce the solubility of the product in the aqueous layer.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation.

Experimental Protocols

Synthesis of this compound from 5-Bromo-2-chloropyrimidine [1][2]

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in methanol.

  • Reagent Addition: Add sodium methoxide (4.0 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 70°C overnight.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Slowly add water to the residue.

    • Extract the product with ethyl acetate (3 x 300 mL for a 2g scale reaction).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Starting MaterialReagentSolventTemperature (°C)TimeYield (%)Reference
5-Bromo-2-chloropyrimidineSodium methoxide (4 eq.)Methanol70Overnight60[1][2]

Troubleshooting Workflow

TroubleshootingWorkflow start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes impurities Presence of Impurities issue->impurities Yes isolation_issues Isolation/Purification Difficulty issue->isolation_issues Yes success Successful Synthesis issue->success No check_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions optimize_purification Optimize Purification (Column Chromatography) impurities->optimize_purification optimize_workup Optimize Work-up (Extractions, Washes) isolation_issues->optimize_workup incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction Conditions OK increase_time_reagent Increase Time/ Reagent Concentration check_conditions->increase_time_reagent Conditions Not Optimal unreacted_sm Unreacted Starting Material? optimize_purification->unreacted_sm Purification OK optimize_solvent Optimize Eluent System optimize_purification->optimize_solvent Purification Not Optimal aqueous_solubility Aqueous Solubility? optimize_workup->aqueous_solubility Work-up OK increase_extractions Increase Extractions/ Use Brine optimize_workup->increase_extractions Work-up Not Optimal decomposition Decomposition? incomplete_reaction->decomposition No incomplete_reaction->increase_time_reagent Yes control_temp Control Temperature decomposition->control_temp Yes decomposition->success No side_products Side Products? unreacted_sm->side_products No unreacted_sm->increase_time_reagent Yes side_products->control_temp Yes side_products->success No coelution Co-elution? aqueous_solubility->coelution No aqueous_solubility->increase_extractions Yes coelution->optimize_solvent Yes coelution->success No increase_time_reagent->success control_temp->success increase_extractions->success optimize_solvent->success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 5-Bromo-2-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve reaction yields and address common challenges encountered when working with 5-Bromo-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-yield reactions for functionalizing this compound?

A1: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common and effective methods for its functionalization include Suzuki-Miyaura coupling for forming C-C bonds, Buchwald-Hartwig amination for C-N bonds, and Sonogashira coupling for C-C triple bonds.[1][2] These reactions are widely used in medicinal chemistry to synthesize complex molecules.[3][4]

Q2: How does the 2-methoxy group affect the reactivity of the C5-bromo position?

A2: The methoxy group at the C2 position is electron-donating. This increases the electron density of the pyrimidine ring, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles compared to an unsubstituted bromopyrimidine. However, the C-Br bond remains sufficiently reactive for most standard cross-coupling reactions.[1]

Q3: What are the most critical parameters to control for a successful cross-coupling reaction?

A3: Achieving high yield requires careful control over several parameters. The most critical are:

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Rigorous deoxygenation of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst deactivation.[1][5]

  • Catalyst & Ligand Choice: The selection of the palladium precursor and, more importantly, the phosphine ligand is paramount for catalytic activity and stability.[1][6]

  • Base Selection: The base plays a key role in the catalytic cycle (e.g., promoting transmetalation in Suzuki coupling) and its strength and solubility can significantly impact the reaction outcome.[7][8]

  • Solvent Quality: Using anhydrous, high-purity, and degassed solvents is essential to prevent side reactions and catalyst poisoning.[5]

Q4: My this compound starting material appears discolored. Can I still use it?

A4: Discoloration often suggests degradation, likely due to hydrolysis from moisture exposure. While it might not significantly impact some robust reactions, using a fresh, pure sample is highly recommended for optimal and reproducible results.[5] It is advisable to verify the purity of the discolored material by NMR or LC-MS before use.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes and solutions?

A: Low yields in Suzuki-Miyaura couplings are a common problem that can be systematically addressed. The primary factors to investigate are catalyst activity, reaction conditions, and reagent quality.

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Purity of boronic acid? - Anhydrous base? - Degassed solvents? start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere - Rigorous degassing? - Positive Ar/N₂ pressure? check_reagents->check_atmosphere If no improvement success Yield Improved check_reagents->success If issue found & fixed screen_catalyst 3. Screen Catalyst System - Use fresh catalyst/ligand. - Try bulky biarylphosphine ligands (e.g., SPhos, XPhos). check_atmosphere->screen_catalyst If no improvement check_atmosphere->success If issue found & fixed screen_conditions 4. Optimize Conditions - Screen different bases (K₃PO₄, Cs₂CO₃). - Try other solvents (Toluene, THF). - Increase temperature in 10-20°C increments. screen_catalyst->screen_conditions If no improvement screen_catalyst->success screen_conditions->success

Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table outlines reliable starting points for optimizing the Suzuki-Miyaura coupling of this compound.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable starting point for C-Br couplings.[4][9] Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[9]
Ligand PPh₃ (if not using Pd(PPh₃)₄) or dppfFor the reactive C-Br bond, standard phosphine ligands are often sufficient. More advanced, bulky biarylphosphine ligands (e.g., SPhos, XPhos) can be screened if yields are poor.[1][9]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is widely used and effective.[2][9] K₃PO₄ is a stronger, non-nucleophilic base that can prevent side reactions and promote transmetalation.[1][9] Cs₂CO₃ is another strong base worth screening.[9]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A protic co-solvent is typically required to dissolve the inorganic base.[1][9] Ensure all solvents are thoroughly degassed.
Temperature 80-100 °CStart at the lower end to minimize side reactions.[1] Can be increased if the reaction is sluggish.[10] Microwave heating can also be effective.[9]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: I am struggling to achieve a high yield with my Buchwald-Hartwig amination. What factors should I investigate?

A: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent. A systematic approach to optimization is key. For challenging substrates, using advanced catalyst systems (pre-catalysts) and carefully matching the base to the amine nucleophile is often required.[11]

G start Low Yield Observed check_quality Check Reagent Quality (Amine, Base, Solvent) start->check_quality screen_ligand Screen Ligand (e.g., XPhos, Xantphos) check_quality->screen_ligand If quality is good screen_base Screen Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) screen_ligand->screen_base If no improvement success Reaction Optimized screen_ligand->success screen_temp Optimize Temperature (80-120°C or Microwave) screen_base->screen_temp If no improvement screen_base->success screen_temp->success

Recommended Starting Conditions for Buchwald-Hartwig Amination

This table provides starting parameters for the C-N coupling reaction. The choice of ligand and base is often more critical than in Suzuki couplings.[3]

ParameterRecommended ConditionsRationale & Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)These are common precursors used to generate the active Pd(0) catalyst in situ with a phosphine ligand.[2][8]
Ligand XPhos, SPhos, or Xantphos (1.2-2x mol% of Pd)Bulky, electron-rich biarylphosphine ligands are essential for promoting reductive elimination and are highly effective for C-N bond formation.[1][3][11]
Base NaOtBu or LHMDS (1.5-2 equivalents)Strong, non-nucleophilic bases are required.[1] NaOtBu is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can be effective depending on the amine's pKa.[3]
Solvent System Toluene, Dioxane, or THFAnhydrous, non-protic, and degassed solvents are mandatory.[1][3]
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.[3][12]

Common Side Reactions

Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A: Besides unreacted starting material, two common side products in cross-coupling reactions are protodebromination (replacement of Br with H) and homocoupling of the boronic acid (in Suzuki reactions).

  • Protodebromination: This occurs when the organopalladium intermediate reacts with a proton source (like water) instead of the coupling partner.

    • Solution: Ensure all reagents and solvents are rigorously anhydrous.[5] Use high-purity, finely ground bases like K₃PO₄ or Cs₂CO₃, which are less likely to contain water.[9]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.

    • Solution: This side reaction is often promoted by the presence of oxygen.[5] Ensure the reaction setup is completely free of air by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (Ar or N₂) throughout the experiment.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9][13]

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[6][9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[1][4]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[1][6]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Reactants & Base to Flame-Dried Flask p2 2. Establish Inert Atmosphere (Evacuate/Backfill x3) p1->p2 p3 3. Add Catalyst & Degassed Solvent p2->p3 r1 4. Heat with Vigorous Stirring p3->r1 r2 5. Monitor Progress (TLC / LC-MS) r1->r2 w1 6. Quench, Extract & Wash r2->w1 w2 7. Dry & Concentrate w1->w2 w3 8. Purify via Column Chromatography w2->w3

General Protocol for Buchwald-Hartwig Amination

This protocol requires strict adherence to anhydrous and anaerobic conditions.

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask.[2]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[2][3]

  • Inerting: If not in a glovebox, seal the flask and evacuate/backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[2][3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[13]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.[13]

References

Technical Support Center: Purification of 5-Bromo-2-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-2-methoxypyrimidine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Low Recovery After Column Chromatography

  • Question: I am experiencing significant product loss during column chromatography of my this compound derivative. What are the potential causes and solutions?

  • Answer: Low recovery from column chromatography can stem from several factors:

    • Product Instability on Silica Gel: Pyrimidine derivatives can sometimes be unstable on acidic silica gel, leading to degradation.

      • Solution: Consider using a different stationary phase, such as neutral alumina, or neutralizing the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

    • Improper Solvent System: If the solvent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all.

      • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

    • Product Streaking/Tailing: This can be caused by overloading the column or poor solubility in the eluent.

      • Solution: Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading.

Issue 2: Co-elution of Impurities

  • Question: My purified this compound derivative is still contaminated with impurities that have a similar Rf value. How can I improve the separation?

  • Answer: Separating compounds with similar polarities is a common challenge.

    • Solution 1: Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, switching to a different solvent combination (e.g., ether/hexane instead of ethyl acetate/hexane) can alter the selectivity of the separation.

    • Solution 2: Use a Different Chromatographic Technique: If flash chromatography is insufficient, consider preparative High-Performance Liquid Chromatography (Prep-HPLC).[1] This technique offers higher resolution and is well-suited for challenging separations.

    • Solution 3: Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

Issue 3: Difficulty with Recrystallization

  • Question: I am unable to induce crystallization of my this compound derivative, or the resulting crystals are impure. What should I do?

  • Answer: Successful recrystallization depends on selecting the right solvent and using the proper technique.

    • Problem: No Crystal Formation:

      • Cause: The solution may be too dilute, or the compound is an oil at room temperature.

      • Solution:

        • Confirm that your product is a solid at room temperature. If it is an oil, recrystallization is not suitable; consider distillation or chromatography.

        • If it is a solid, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

        • If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration.

    • Problem: Impure Crystals:

      • Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate promotes the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: Flash column chromatography is a rapid and widely used technique for purifying these compounds from reaction mixtures.[1] It separates compounds based on their polarity using a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1]

Q2: How do I choose a suitable solvent system for column chromatography?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate, with good separation from impurities.[1] Common starting points for solvent systems are mixtures of hexane and ethyl acetate or dichloromethane and methanol.[1]

Q3: When should I consider using preparative HPLC?

A3: Preparative HPLC is a high-resolution purification technique that is particularly useful for:

  • Difficult separations where compounds have very similar polarities.

  • Final purification steps in drug development to achieve high purity.

Q4: Can I use recrystallization to purify my this compound derivative?

A4: Yes, if your derivative is a solid at room temperature, recrystallization can be an excellent purification method. The key is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but insoluble at low temperatures.

Q5: What are some common impurities I might encounter?

A5: Common impurities can include unreacted starting materials, by-products from side reactions, and residual catalysts from preceding synthetic steps. The nature of the impurities will depend on the specific reaction used to synthesize the derivative.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound Derivatives

Polarity of DerivativeRecommended Solvent System (v/v)
Non-polar5-20% Ethyl Acetate in Hexane
Moderately Polar20-50% Ethyl Acetate in Hexane
Polar5-10% Methanol in Dichloromethane

Table 2: Comparison of Purification Techniques

TechniquePrincipleBest ForPurity Achieved
Recrystallization Differential solubilityPurifying solid compounds from minor impuritiesHigh to Very High
Flash Column Chromatography Differential partitioning between stationary and mobile phasesRoutine purification of solid and liquid compoundsModerate to High
Preparative HPLC High-resolution differential partitioningDifficult separations, final purification stepVery High

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent if necessary to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: Purification by Recrystallization (Single Solvent)
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Purification by Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid).

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent.

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume.

  • Purification: Inject the sample onto the preparative HPLC system and run the separation method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, typically by rotary evaporation or lyophilization.[1]

Visualizations

Troubleshooting_Purification cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Crude this compound Derivative purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Routine Purification recrystallization Recrystallization purification_choice->recrystallization Solid Product prep_hplc Preparative HPLC purification_choice->prep_hplc Difficult Separation low_recovery Low Recovery? column_chromatography->low_recovery no_crystals No Crystals Form? recrystallization->no_crystals co_elution Co-elution of Impurities? low_recovery->co_elution No node_instability Check for Instability on Silica Gel low_recovery->node_instability Yes node_solvent_cc Optimize Solvent System (TLC) low_recovery->node_solvent_cc Yes pure_product_cc Pure Product co_elution->pure_product_cc No node_solvent_fine_tune Fine-tune Solvent System co_elution->node_solvent_fine_tune Yes node_switch_hplc Switch to Prep-HPLC co_elution->node_switch_hplc Yes impure_crystals Impure Crystals? no_crystals->impure_crystals No node_check_oil Confirm Product is a Solid no_crystals->node_check_oil Yes node_induce Induce Crystallization (Scratch/Seed) no_crystals->node_induce Yes node_concentrate Concentrate Solution no_crystals->node_concentrate Yes pure_product_recrys Pure Product impure_crystals->pure_product_recrys No node_slow_cool Ensure Slow Cooling impure_crystals->node_slow_cool Yes

Caption: Troubleshooting workflow for purification of this compound derivatives.

Experimental_Workflow_Column_Chromatography start Start: Crude Product tlc 1. Select Solvent System (via TLC, aim for Rf 0.2-0.4) start->tlc pack_column 2. Pack Column (Slurry Method) tlc->pack_column load_sample 3. Load Sample (Dissolved in minimal eluent) pack_column->load_sample elute 4. Elute and Collect Fractions load_sample->elute analyze_fractions 5. Analyze Fractions (via TLC) elute->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for purification by flash column chromatography.

References

Technical Support Center: Overcoming Low Reactivity in 5-Bromo-2-methoxypyrimidine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 5-bromo-2-methoxypyrimidine in cross-coupling reactions. The guidance is structured to address specific experimental issues with practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in cross-coupling reactions?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the aromatic ring. The 2-methoxy group on the pyrimidine ring is an electron-donating group. This increases the electron density of the pyrimidine ring, which can decrease the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.[1]

Q2: Which cross-coupling reactions are suitable for the functionalization of this compound?

Despite its reduced reactivity, several powerful cross-coupling reactions can be successfully employed for the functionalization of this compound. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[1][3]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]

Q3: What are the most critical parameters to control for a successful coupling reaction?

To overcome the low reactivity of this compound, careful optimization of the following parameters is essential:

  • Catalyst System: The choice of the palladium precursor and, most importantly, the ligand is paramount.[1]

  • Reaction Temperature: Higher temperatures are often required to drive the reaction to completion.[4]

  • Base: The strength and type of base can significantly influence the reaction rate and yield.[5]

  • Solvent: The choice of solvent is crucial for solubility of reactants and catalyst stability.[5]

Troubleshooting Guide

This guide addresses common problems encountered during coupling reactions with this compound.

Problem 1: Low to No Product Yield

A low or non-existent yield is a frequent issue and can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low/No Yield Observed catalyst_check Is the catalyst active? start->catalyst_check conditions_check Are reaction conditions optimal? catalyst_check->conditions_check Yes solution_catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. catalyst_check->solution_catalyst No reagents_check Are reagents of good quality? conditions_check->reagents_check Yes solution_conditions Increase temperature. Screen different bases/solvents. Consider microwave heating. conditions_check->solution_conditions No success Improved Yield reagents_check->success Yes solution_reagents Use fresh, high-purity coupling partner. Ensure base is anhydrous. reagents_check->solution_reagents No solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Problem 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

The formation of undesired side products can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges.

  • Homocoupling of Boronic Acids (Suzuki): This is often caused by the presence of oxygen, which can promote the homocoupling of organoboron reagents.[6] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[6]

  • Dehalogenation (Protodebromination): The aryl-palladium intermediate may react with a hydride source from the solvent or base.[5] Switching to a non-reducing base like K₃PO₄ or Cs₂CO₃ and using anhydrous solvents can mitigate this issue.[5]

Recommended Starting Conditions for Coupling Reactions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and will likely require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable starting point. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[5]
Ligand For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1]Electron-rich and bulky ligands can facilitate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)K₃PO₄ is often a robust choice for heteroaryl halides.[1]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base.[5] Solvents must be thoroughly degassed.
Temperature 80-110 °CHigher temperatures are generally needed to overcome the low reactivity.[4]

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst (e.g., XPhos-Pd-G3)Pre-catalysts can offer higher activity and stability.
Ligand Xantphos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are essential for this transformation.
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equivalents)The choice of base is critical and depends on the amine coupling partner.
Solvent Toluene or 1,4-Dioxane (anhydrous and degassed)Anhydrous conditions are crucial for success.
Temperature 80-120 °CMicrowave heating can sometimes be beneficial.

Table 3: Sonogashira Coupling Conditions

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Both Pd(0) and Pd(II) precursors are commonly used.[7]
Copper Co-catalyst CuI (5-10 mol%)Essential for the traditional Sonogashira catalytic cycle.[1]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2 equivalents)The amine base often serves as the solvent or co-solvent.[8]
Solvent THF or DMF (anhydrous and degassed)A co-solvent may be used if the amine base is not sufficient.[7]
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under milder conditions than Suzuki or Buchwald-Hartwig reactions.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[5]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[10]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel.[9]

Experimental Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow setup Combine Reactants: This compound, boronic acid, base inert Establish Inert Atmosphere setup->inert catalyst Add Catalyst & Degassed Solvent inert->catalyst react Heat with Stirring (80-100 °C) catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[11]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[11]

  • Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C and monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.[9]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[8]

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (2.0-3.0 equiv.).[8]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.[8]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[6] Dilute with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts (if applicable), followed by water and brine.[9]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]

Catalytic Cycle of Suzuki-Miyaura Coupling

SuzukiCycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br transmetalation_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetalation_complex Ar'-B(OR)₂ (Base) transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product center reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Regioselectivity in Reactions of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 5-Bromo-2-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the C-Br bond at the 5-position is significantly more reactive than the C-H bonds at the 4- and 6-positions. The general order of reactivity for halogens in these reactions is I > Br > Cl.[1][2][3] This inherent reactivity difference allows for selective functionalization at the C5-position.[3]

Q2: How does the 2-methoxy group influence the regioselectivity of reactions?

A2: The methoxy group at the C2 position is an electron-donating group. This can influence the overall electron density of the pyrimidine ring and may affect the reactivity of the different positions on the ring. However, in the case of palladium-catalyzed cross-coupling reactions, the inherent reactivity of the C-Br bond is the dominant factor for regioselectivity.

Q3: I am observing a mixture of products in my Suzuki-Miyaura coupling reaction. How can I improve the regioselectivity for the C5-position?

A3: Poor regioselectivity in Suzuki-Miyaura coupling, leading to reaction at other positions, can often be addressed by optimizing the reaction conditions. Key strategies include:

  • Lowering the reaction temperature: This is often the most effective method to enhance selectivity.[4]

  • Choosing the right catalyst and ligand: A less reactive catalyst system may favor the more reactive C-Br bond.

  • Reducing reaction time: Monitor the reaction closely and stop it once the starting material is consumed to avoid side reactions.[4]

Q4: What are the key factors to consider for achieving high yields in Buchwald-Hartwig amination of this compound?

A4: For a successful Buchwald-Hartwig amination, several factors are crucial:

  • Inert atmosphere: The palladium catalyst is sensitive to oxygen, so it is essential to work under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Anhydrous conditions: Water can lead to side reactions and deactivate the catalyst. Use anhydrous solvents and reagents.

  • Choice of base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be preferable.

  • Ligand selection: Bulky, electron-rich phosphine ligands are often required to promote the reaction.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Recommended Solution Citation
Inactive CatalystUse a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. Ensure solvents are thoroughly degassed.[5]
Suboptimal Reaction TemperatureGradually increase the reaction temperature in 10-20°C increments while monitoring the reaction. The typical range is 80-120°C.[4]
Inappropriate BaseScreen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often a robust choice for heteroaryl halides.[5]
Poor Quality of Boronic AcidUse fresh, high-purity boronic acid.[5]
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination
Possible Cause Recommended Solution Citation
Reaction Temperature is Too HighLower the reaction temperature to favor the more reactive C-Br bond.[4]
Overly Reactive Catalyst SystemConsider a less electron-rich phosphine ligand to decrease the reactivity towards other positions.
Extended Reaction TimeMonitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[4]

Data Presentation

Table 1: Expected Yields for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

Note: The following data is representative and yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-methoxy-5-phenylpyrimidine85-95
24-Methoxyphenylboronic acid2-methoxy-5-(4-methoxyphenyl)pyrimidine80-90
33-Fluorophenylboronic acid5-(3-fluorophenyl)-2-methoxypyrimidine75-85
44-(Trifluoromethyl)phenylboronic acid2-methoxy-5-(4-(trifluoromethyl)phenyl)pyrimidine70-80
5Thiophene-2-boronic acid2-methoxy-5-(thiophen-2-yl)pyrimidine65-75

Adapted from representative data for a similar substrate.[6]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C5-Position

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Br (this compound) PdII_complex R-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar-B(OR)2 Base PdII_aryl R-Pd(II)L2-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration of Pd(0) Product R-Ar RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Experimental Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_solids Add Pd catalyst, ligand, base, and pyrimidine setup->add_solids add_liquids Add anhydrous, degassed solvent and amine add_solids->add_liquids heat Heat reaction mixture to 100-110 °C add_liquids->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Cool, dilute, and filter through Celite® monitor->workup extract Extract with organic solvent, wash with water and brine workup->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Regioselectivity Troubleshooting Poor Regioselectivity start Poor Regioselectivity (Mixture of Isomers) temp Is the reaction temperature too high? start->temp lower_temp Lower reaction temperature temp->lower_temp Yes catalyst Is the catalyst system too reactive? temp->catalyst No end Improved Regioselectivity lower_temp->end change_catalyst Use a less reactive catalyst/ligand combination catalyst->change_catalyst Yes time Is the reaction time too long? catalyst->time No change_catalyst->end reduce_time Reduce reaction time and monitor closely time->reduce_time Yes time->end No reduce_time->end

Caption: A decision tree for troubleshooting poor regioselectivity in cross-coupling reactions.

References

Technisches Support-Center: Fehlerbehebung bei Nebenreaktionen von 5-Brom-2-methoxypyrimidin

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 5-Brom-2-methoxypyrimidin arbeiten. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme bei Experimenten, insbesondere unerwünschte Dehalogenierungsnebenreaktionen, zu adressieren.

Häufig gestellte Fragen (FAQs)

F1: Was ist die häufigste Nebenreaktion bei Palladium-katalysierten Kreuzkupplungsreaktionen mit 5-Brom-2-methoxypyrimidin?

A1: Die häufigste und problematischste Nebenreaktion ist die Hydrodehalogenierung (auch als Protodebromierung bezeichnet), bei der das Bromatom am C5-Atom des Pyrimidinrings durch ein Wasserstoffatom ersetzt wird. Dies führt zur Bildung von 2-Methoxypyrimidin, was die Ausbeute des gewünschten Produkts verringert und die Aufreinigung erschwert.

F2: Was sind die Hauptursachen für die Hydrodehalogenierung?

A2: Die Hydrodehalogenierung wird typischerweise durch die Bildung einer Palladium-Hydrid-Spezies (Pd-H) im katalytischen Zyklus verursacht.[1][2] Diese reaktive Spezies kann aus mehreren Quellen stammen:

  • Basen: Starke Alkoxidbasen wie Natrium-tert-butoxid (NaOtBu) können durch β-Hydrid-Eliminierung eine Pd-H-Spezies erzeugen, insbesondere bei erhöhten Temperaturen.[2]

  • Lösungsmittel: Protische Lösungsmittel (z. B. Alkohole) oder Lösungsmittel, die Spuren von Wasser enthalten oder zu hydridspendenden Spezies zerfallen können (z. B. DMF), sind häufige Verursacher.[2]

  • Reagenzien: Verunreinigungen in den Ausgangsmaterialien, wie z. B. Boran-Spezies (B-H) in Boronsäuren bei Suzuki-Kupplungen, können als Hydridquelle dienen.[2]

F3: Wie beeinflusst die Wahl des Katalysators und Liganden die Dehalogenierungsreaktion?

A3: Die Wahl des Liganden ist entscheidend. Sperrige, elektronenreiche Phosphinliganden wie XPhos, SPhos oder RuPhos werden dringend empfohlen. Diese Liganden beschleunigen den gewünschten Schritt der reduktiven Eliminierung im katalytischen Zyklus, wodurch dieser schneller abläuft als die konkurrierende Dehalogenierung.[2] Sie stabilisieren zudem das Palladiumzentrum und können die Koordination des Substrats am Katalysator verbessern, was die gewünschte Kupplungsreaktion begünstigt.

F4: Welche Basen sind am besten geeignet, um die Dehalogenierung zu minimieren?

A4: Um die Dehalogenierung zu reduzieren, sollten schwächere, nicht-nukleophile anorganische Basen bevorzugt werden. Basen wie Kaliumphosphat (K₃PO₄) und Cäsiumcarbonat (Cs₂CO₃) sind oft eine ausgezeichnete Wahl für Suzuki- und Buchwald-Hartwig-Reaktionen, da sie weniger zur Bildung von Hydridspezies neigen.[2]

F5: Gibt es auch metallfreie Dehalogenierungswege, die ich beachten sollte?

A5: Ja, unter bestimmten Bedingungen kann eine Dehalogenierung auch ohne Palladiumkatalysator auftreten. Beispielsweise wurde eine metallfreie Dehalogenierung von 5-Brompyrimidin-Derivaten in einer Mischung aus DMF und Trialkylaminen als reduktivem System berichtet. Dies unterstreicht die Wichtigkeit der sorgfältigen Auswahl der Reaktionsbedingungen, um unerwünschte Nebenwege zu vermeiden.

Anleitungen zur Fehlerbehebung

Dieses Kapitel bietet strukturierte Lösungsansätze für spezifische Probleme, die während Kreuzkupplungsreaktionen mit 5-Brom-2-methoxypyrimidin auftreten können.

Problem 1: Signifikanter Anteil an dehalogeniertem Nebenprodukt (2-Methoxypyrimidin) in der Suzuki-Miyaura-Kupplung

Mögliche Ursachen und Lösungsstrategien:

Mögliche UrsacheEmpfohlene Lösungsstrategie
Ungeeignete Base Wechseln Sie von starken Alkoxidbasen (z. B. NaOtBu) zu milderen anorganischen Basen wie K₃PO₄ oder Cs₂CO₃. Stellen Sie sicher, dass die Base wasserfrei und fein gepulvert ist.
Protische Verunreinigungen Verwenden Sie ausschließlich wasserfreie und entgaste Lösungsmittel (z. B. Toluol oder 1,4-Dioxan). Trocknen Sie alle Reagenzien sorgfältig. Führen Sie die Reaktion unter einer strikt inerten Atmosphäre (Argon oder Stickstoff) durch.
Suboptimaler Ligand Ersetzen Sie Standardliganden (z. B. PPh₃) durch sperrige, elektronenreiche Biarylphosphin-Liganden wie XPhos oder SPhos. Diese beschleunigen die reduktive Eliminierung.
Zu hohe Reaktionstemperatur Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht (z. B. 80-90 °C). Überwachen Sie die Reaktion und stoppen Sie sie, sobald der Umsatz vollständig ist, um eine längere Exposition gegenüber den Reaktionsbedingungen zu vermeiden.

Illustrative Daten zum Einfluss von Ligand und Base auf die Dehalogenierung:

Die folgende Tabelle zeigt hypothetische, aber repräsentative Daten, die allgemeine Trends bei der Suzuki-Kupplung eines Brompyridinderivats veranschaulichen.

LigandBaseTemperaturDehalogenierung (geschätzt)Produktausbeute (geschätzt)
PPh₃NaOtBuHoch (110 °C)20-35 %55-70 %
dppfCs₂CO₃Moderat (90 °C)5-15 %75-85 %
XPhosK₃PO₄Niedrig (80 °C)< 5 %> 90 %
Problem 2: Geringe Ausbeute bei der Buchwald-Hartwig-Aminierung bei gleichzeitiger Dehalogenierung

Mögliche Ursachen und Lösungsstrategien:

Mögliche UrsacheEmpfohlene Lösungsstrategie
Katalysatorvergiftung/-zersetzung Das Stickstoffatom des Pyrimidinrings kann an das Palladiumzentrum koordinieren und den Katalysator deaktivieren. Verwenden Sie sperrige Liganden (z. B. XPhos, RuPhos), die das Palladiumzentrum abschirmen. Vermeiden Sie zu hohe Temperaturen (>110 °C), die zur Bildung von Palladium-Schwarz führen können.
Langsame reduktive Eliminierung Die C-N-Bindungsbildung ist oft der geschwindigkeitsbestimmende Schritt. Der Einsatz von elektronenreichen Liganden kann diesen Schritt beschleunigen und die Konkurrenzreaktion der Dehalogenierung unterdrücken.
Ungeeignete Base Während starke Basen oft notwendig sind, sollten nicht-nukleophile Optionen wie LHMDS oder K₃PO₄ in Betracht gezogen werden, um baseninduzierte Hydridbildung zu minimieren.
Verlängerte Reaktionszeit Überwachen Sie die Reaktion engmaschig (z. B. mittels DC oder LC-MS) und arbeiten Sie sie auf, sobald das Ausgangsmaterial verbraucht ist.

Diagramme

Die folgenden Diagramme visualisieren wichtige Arbeitsabläufe und logische Zusammenhänge zur Fehlerbehebung.

G start Problem: Hohe Dehalogenierung in der Suzuki-Kupplung check_base Wird eine starke Alkoxidbase (z.B. NaOtBu) verwendet? start->check_base change_base Lösung: Wechsel zu K₃PO₄ oder Cs₂CO₃ check_base->change_base Ja check_ligand Ist der Ligand sperrig und elektronenreich (z.B. XPhos)? check_base->check_ligand Nein change_base->check_ligand change_ligand Lösung: Wechsel zu XPhos, SPhos oder dppf check_ligand->change_ligand Nein check_conditions Sind die Bedingungen strikt wasserfrei und inert? check_ligand->check_conditions Ja change_ligand->check_conditions improve_conditions Lösung: Lösungsmittel trocknen/entgasen, inerte Atmosphäre sicherstellen check_conditions->improve_conditions Nein end Dehalogenierung minimiert check_conditions->end Ja improve_conditions->end

Abbildung 1: Workflow zur Fehlerbehebung bei Dehalogenierung in der Suzuki-Kupplung.

Abbildung 2: Konkurrierende katalytische Zyklen von Kreuzkupplung und Dehalogenierung.

Experimentelle Protokolle

Die folgenden Protokolle sind als optimierte Ausgangspunkte zur Minimierung der Dehalogenierung bei verschiedenen Kreuzkupplungsreaktionen von 5-Brom-2-methoxypyrimidin konzipiert.

Protokoll 1: Suzuki-Miyaura-Kupplung mit minimierter Dehalogenierung

Materialien:

  • 5-Brom-2-methoxypyrimidin (1.0 Äquiv.)

  • Arylboronsäure (1.2 Äquiv.)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Kaliumphosphat (K₃PO₄), fein gepulvert (2.0 Äquiv.)

  • Wasserfreies, entgastes Toluol oder 1,4-Dioxan

Durchführung:

  • In einem ausgeheizten Schlenkrohr unter Argon-Atmosphäre Pd₂(dba)₃, XPhos und K₃PO₄ vorlegen.

  • 5-Brom-2-methoxypyrimidin und die Arylboronsäure hinzufügen.

  • Das wasserfreie, entgaste Lösungsmittel über eine Spritze zugeben.

  • Das Reaktionsgefäß versiegeln und die Mischung bei 80-100 °C rühren.

  • Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.

  • Nach vollständigem Umsatz auf Raumtemperatur abkühlen.

  • Die Reaktionsmischung mit Ethylacetat verdünnen und mit Wasser und gesättigter NaCl-Lösung waschen.

  • Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und im Vakuum konzentrieren.

  • Das Rohprodukt mittels Säulenchromatographie auf Kieselgel aufreinigen.

Protokoll 2: Buchwald-Hartwig-Aminierung mit minimierter Dehalogenierung

Materialien:

  • 5-Brom-2-methoxypyrimidin (1.0 Äquiv.)

  • Amin (1.2 Äquiv.)

  • Ein Palladium-Präkatalysator (z. B. XPhos-Pd-G3, 2 mol%)

  • Lithium-bis(trimethylsilyl)amid (LHMDS) oder NaOtBu (1.4 Äquiv.)

  • Wasserfreies, entgastes Toluol

Durchführung:

  • In einer Glovebox oder unter strikter Argon-Atmosphäre den Palladium-Präkatalysator und die Base in ein ausgeheiztes Schlenkrohr geben.

  • Das wasserfreie, entgaste Toluol zugeben, gefolgt von 5-Brom-2-methoxypyrimidin und dem Amin.

  • Das Reaktionsgefäß versiegeln und die Mischung bei 90-110 °C rühren.

  • Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.

  • Nach vollständigem Umsatz auf Raumtemperatur abkühlen.

  • Die Reaktionsmischung mit Ethylacetat verdünnen und durch ein kurzes Kieselgel-Plug filtrieren.

  • Das Filtrat mit Wasser und gesättigter NaCl-Lösung waschen.

  • Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und im Vakuum konzentrieren.

  • Das Rohprodukt mittels Säulenchromatographie aufreinigen.

Protokoll 3: Sonogashira-Kupplung

Materialien:

  • 5-Brom-2-methoxypyrimidin (1.0 Äquiv.)

  • Terminales Alkin (1.2 Äquiv.)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Kupfer(I)-iodid (CuI) (4-6 mol%)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (2.0-3.0 Äquiv.)

  • Wasserfreies, entgastes THF oder DMF

Durchführung:

  • In einem trockenen Schlenk-Kolben unter Inertgasatmosphäre 5-Brom-2-methoxypyrimidin, Pd(PPh₃)₂Cl₂ und CuI vorlegen.

  • Den Kolben evakuieren und dreimal mit Argon oder Stickstoff befüllen.

  • Das entgaste Lösungsmittel und die Aminbase über eine Spritze zugeben.

  • Das terminale Alkin bei Raumtemperatur langsam zur Mischung tropfen.

  • Die Reaktion bei Raumtemperatur oder unter leichtem Erwärmen (z. B. 40-50 °C) rühren und mittels DC oder LC-MS überwachen.

  • Nach Abschluss die Reaktionsmischung durch Celite filtrieren, um den Katalysator zu entfernen.

  • Das Filtrat konzentrieren und das Rohprodukt säulenchromatographisch aufreinigen.[3]

References

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxypyrimidine. Our aim is to facilitate the optimization of reaction conditions, with a particular focus on the selection of appropriate bases and ligands to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A2: For a successful initial coupling, it is crucial to establish a robust set of starting parameters. The electron-donating nature of the methoxy group can influence the reactivity of the C-Br bond. A reliable starting point for your optimization experiments is outlined below.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common and effective catalyst for C-Br couplings. Pd(dppf)Cl₂ is often beneficial for heteroaromatic substrates.[1][2]
Ligand PPh₃ (if not using Pd(PPh₃)₄) or dppf (comes with the catalyst)For the reactive C-Br bond, standard phosphine ligands are often sufficient. More advanced ligands can be explored for challenging substrates.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a widely used and effective base. K₃PO₄ is a stronger, non-nucleophilic base that can prevent side reactions and promote the transmetalation step.[2][3]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base. Solvents must be thoroughly degassed.[2]
Temperature 80-100 °CThis temperature range is generally sufficient for coupling with aryl bromides without causing significant degradation of the reagents.[1]
Atmosphere Inert (Nitrogen or Argon)The active Pd(0) catalyst is highly sensitive to oxygen and requires a rigorously maintained inert atmosphere to prevent deactivation.[1]

Q2: How does the 2-methoxy group on the pyrimidine ring affect the Suzuki coupling reaction?

A2: The 2-methoxy group is an electron-donating group. This can increase the electron density of the pyrimidine ring, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine.[4] However, the Suzuki coupling of this compound is generally feasible and efficient with proper optimization of the catalytic system.

Q3: What are the most common side reactions to anticipate, and how can they be minimized?

A3: The most prevalent side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of the coupling partners.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and the presence of excess water or base. To minimize this, use fresh, high-purity boronic acids, avoid unnecessarily high temperatures, and use the recommended stoichiometry of the base. Storing boronic acids in a cool, dry, and dark place is also crucial.

  • Homocoupling: This involves the coupling of two boronic acid molecules or two molecules of the this compound. Thoroughly degassing the solvents to remove oxygen is critical to suppress the homocoupling of boronic acids.[5] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue compared to the in-situ reduction of a Pd(II) source.[6]

Q4: Which base is generally the most effective for the Suzuki coupling of electron-rich bromo-heterocycles like this compound?

A4: The choice of base can significantly impact the reaction yield. While several bases can be effective, stronger, non-nucleophilic bases are often preferred for heteroaromatic substrates.

Table 2: Comparative Efficacy of Common Bases in Suzuki Coupling

BaseGeneral ObservationsPotential Advantages
K₃PO₄ Often a robust choice for heteroaryl halides, providing good to excellent yields.[2][7]Strong, non-nucleophilic base that can enhance the rate of transmetalation and minimize side reactions.
Cs₂CO₃ A strong base that is often effective in challenging couplings due to its higher solubility in organic solvents.[8][9]Can be superior when other bases fail to provide satisfactory results.
K₂CO₃ A widely used and cost-effective base that can provide good yields in many cases.[2][10]A good starting point for optimization studies.
Na₂CO₃ Another common and effective inorganic base.[3][11]Can be highly effective and is an economical choice.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure a rigorous inert atmosphere by properly degassing solvents and using Schlenk techniques.[6]
Suboptimal Reaction Conditions Gradually increase the reaction temperature in 10-20°C increments. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[6] Try a different solvent system (e.g., Toluene/H₂O, THF/H₂O).[2]
Poor Quality Reagents Use fresh, high-purity boronic acid. Ensure the base is anhydrous and finely ground.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

Possible CauseSuggested Solution
Homocoupling of Boronic Acid This is often due to the presence of oxygen. Ensure rigorous deoxygenation of all solvents and reagents. A subsurface sparge with an inert gas for 15-30 minutes is recommended.[6]
Hydrodehalogenation (Replacement of Br with H) This can occur in the presence of a hydride source from the solvent or base. Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[2] Ensure solvents are anhydrous and free of impurities.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[1][2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the Suzuki coupling reaction and the experimental workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Adduct) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Borate [Ar'-B(OH)₃]⁻ Base->Borate ArylHalide Ar-Br (this compound) ArylHalide->OxAdd Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification reagents Weigh Reactants: This compound, Boronic Acid, Base add_solids Add Solids to Flask reagents->add_solids glassware Dry Glassware (Schlenk Flask) glassware->add_solids degas Degas Solvents (e.g., Dioxane, Water) add_catalyst Add Palladium Catalyst & Degassed Solvents degas->add_catalyst inert Evacuate & Backfill with Argon/Nitrogen (3x) add_solids->inert inert->add_catalyst heat Heat with Stirring (80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract with Organic Solvent cool->extract wash Wash with Water & Brine extract->wash dry Dry, Filter & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Purification of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. A frequent synthesis involves the reaction of 5-bromo-2-chloropyrimidine with sodium methoxide.[1] Potential impurities from this process include:

  • Unreacted Starting Material: 5-Bromo-2-chloropyrimidine.

  • Precursor Impurity: 5-Bromo-2-hydroxypyrimidine, which can be a starting material for 5-bromo-2-chloropyrimidine.[2]

  • Over-reaction or Side-Products: Di-methoxylated pyrimidines or other isomeric byproducts, although typically in minor amounts.

  • Residual Solvents: Solvents used in the reaction and work-up, such as methanol, ethyl acetate, hexane, or dichloromethane, are common.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. A liquid-liquid extraction is typically employed as part of the initial work-up procedure to remove inorganic salts and highly polar impurities.[1][3]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.[4]

  • Gas Chromatography (GC): Useful for assessing purity, especially for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify the presence of the desired product and any proton-containing impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (55.5-59.5 °C) is indicative of high purity.[5]

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to reduce the rate of cooling.

    • Consider using a solvent system with a lower boiling point.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the solution is supersaturated and requires nucleation to begin crystallization.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. Microscopic scratches can provide nucleation sites.[6]

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template.[6]

    • Increase Concentration: If induction methods fail, evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.

    • Add an Anti-solvent: If using a single solvent, you can try a two-solvent system. While stirring the solution at room temperature, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until persistent cloudiness is observed. Then, add a few drops of the original solvent to redissolve the cloudiness and allow it to cool slowly. For this compound, a good system to try is ethyl acetate (solvent) and hexane (anti-solvent).[3]

Issue 3: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent dissolves the impurities as well as the product. The cooling was too rapid, trapping impurities within the crystal lattice. The crystals were not washed properly after filtration.

  • Solution:

    • Re-evaluate Solvent Choice: Perform small-scale solubility tests to find a solvent that has a large solubility difference for your product and the main impurity at high and low temperatures.[3]

    • Slow Down Crystallization: Ensure the solution cools slowly and without disturbance to allow for the formation of pure crystals.

    • Wash Crystals: After filtering, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography

Issue 1: Poor separation of the product from an impurity.

  • Possible Cause: The solvent system (eluent) has incorrect polarity. The column was overloaded with the crude sample. The column was not packed properly.

  • Solution:

    • Optimize Eluent: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the impurity. The ideal Rf for the product is typically between 0.2 and 0.4.[7] A common system for substituted pyrimidines is a gradient of ethyl acetate in hexane.[8]

    • Reduce Sample Load: The amount of silica gel should be at least 50-100 times the weight of your crude sample. Overloading leads to broad, overlapping bands.

    • Improve Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A wet slurry packing method is generally reliable.

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Issue 3: The compound appears to be degrading on the column.

  • Possible Cause: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.

  • Solution:

    • Neutralize the Silica: Add a small amount of a base, like triethylamine (~0.1-1%), to the eluent to neutralize the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with swirling until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in a low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into a column and pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to elute the desired compound.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Liquid-Liquid Extraction Work-up

This protocol is a typical work-up procedure following the synthesis from 5-bromo-2-chloropyrimidine and sodium methoxide in methanol.[1]

  • Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Partitioning: To the residue, add deionized water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.

  • Back-Extraction: Extract the aqueous layer two more times with fresh portions of ethyl acetate.

  • Combine and Wash: Combine all the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound, which can then be further purified by recrystallization or chromatography.

Data Presentation

Table 1: Purity and Yield Expectations for Purification Methods

Purification MethodTypical Starting PurityTypical Final PurityExpected YieldNotes
Recrystallization85-95%>99%70-90%Highly effective for removing small amounts of impurities if a suitable solvent is found.
Column Chromatography50-95%>98%60-85%Effective for separating compounds with different polarities, especially in complex mixtures. Yield loss can occur due to irreversible adsorption or collection of mixed fractions.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_purification Purification Methods crude Crude Product (from reaction work-up) purity_check1 Assess Purity (TLC, NMR) crude->purity_check1 decision Purity > 98%? purity_check1->decision pure_product Pure Product decision->pure_product Yes purification Purification Required decision->purification No recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography purity_check2 Assess Purity of Fractions/Crystals (TLC, GC, HPLC) recrystallization->purity_check2 chromatography->purity_check2 purity_check2->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Troubleshooting Guide for Recrystallization start Dissolve Crude in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? cool->oiling_out If oil appears success Collect Crystals crystals->success Yes no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals->no_crystals No oiling_out->crystals No reheat Re-heat Solution & Add More Solvent oiling_out->reheat Yes concentrate Concentrate Solution (Evaporate some solvent) no_crystals->concentrate concentrate->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Large-Scale Synthesis of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 5-Bromo-2-methoxypyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly in a large-scale or pilot plant setting.

Issue 1: Low Yield of this compound

Symptom Possible Cause Recommended Solution
Low conversion of starting material (5-Bromo-2-chloropyrimidine)Incomplete reaction: Insufficient reaction time or temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure adequate mixing to maintain homogenous reaction conditions.
Deactivated methoxide: Sodium methoxide is sensitive to moisture and can be neutralized.Use fresh, anhydrous sodium methoxide and ensure all solvents and equipment are thoroughly dried. Handle sodium methoxide under an inert atmosphere (e.g., Nitrogen or Argon).
Side reactions: Formation of byproducts reduces the yield of the desired product.See the "Impurity and Side Reaction" section below for specific guidance.
Significant product loss during workup and isolationProduct solubility: this compound may have some solubility in the aqueous phase, leading to losses during extraction.Perform multiple extractions with a suitable organic solvent. Consider a back-extraction of the combined aqueous layers.
Decomposition on purification: The product may be sensitive to the conditions used for purification (e.g., high temperatures during distillation).Utilize purification methods suitable for larger scales, such as recrystallization or column chromatography with appropriate stationary and mobile phases. Avoid excessive heating.

Issue 2: Presence of Impurities and Side Reactions

Symptom Possible Cause Recommended Solution
Formation of 5-Bromo-2-hydroxypyrimidineHydrolysis: Presence of water in the reaction mixture can lead to the hydrolysis of the starting material or product.[1]Ensure all reagents, solvents, and equipment are anhydrous. Running the reaction under an inert atmosphere can help to minimize exposure to atmospheric moisture.[1]
Formation of 2,5-dimethoxypyrimidineDisubstitution: Reaction at the 5-position (C-Br) in addition to the desired reaction at the 2-position (C-Cl). While the C-Cl bond is generally more reactive to nucleophilic substitution, forcing conditions might lead to this byproduct.Use a stoichiometric amount of sodium methoxide. Running the reaction at a lower temperature may improve selectivity.[1]
Discoloration of the final productDegradation: The product may have discolored due to degradation, possibly from exposure to air, light, or residual impurities.[1]While minor discoloration may not affect subsequent reactions, it is best to use a fresh, pure sample for consistent results.[1] Purity should be verified by NMR or LC-MS before use.[1] Store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: The most common and commercially viable route for the large-scale synthesis of this compound is the reaction of 5-Bromo-2-chloropyrimidine with sodium methoxide in a suitable solvent like methanol.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions can lead to thermal runaway.[2][3] The rate of addition of reagents should be controlled to maintain the desired reaction temperature. A thorough thermal hazard evaluation is recommended.[4]

  • Mixing: Inadequate mixing can lead to localized "hot spots" and an increase in side product formation.[3] The agitator speed and design should be sufficient to ensure homogeneity in the reactor.

  • Reagent Quality: The purity of the starting materials, particularly the absence of water, is crucial to prevent side reactions like hydrolysis.[1]

Q3: How can I best purify this compound on a large scale?

A3: Large-scale purification can be challenging. Common methods include:

  • Recrystallization: This is often a cost-effective method for purification at scale. The choice of solvent is critical to ensure good recovery and purity.

  • Column Chromatography: While effective, scaling up column chromatography can be expensive and time-consuming due to the large volumes of solvent and silica gel required.[5]

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be a viable option.

Q4: Are there any specific safety concerns associated with the large-scale synthesis of this compound?

A4: Yes, safety is paramount in any large-scale synthesis. Key considerations include:

  • Thermal Runaway: The reaction of 5-Bromo-2-chloropyrimidine with sodium methoxide is exothermic. A proper risk assessment should be conducted to understand the thermal hazards and to ensure adequate cooling capacity is available.[2][6]

  • Handling of Sodium Methoxide: Sodium methoxide is a corrosive and moisture-sensitive solid. It should be handled in a dry, inert atmosphere.

  • Solvent Hazards: Methanol is flammable and toxic. Appropriate engineering controls (e.g., ventilation) and personal protective equipment should be used.

Experimental Protocols

1. Large-Scale Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scales.

  • Materials:

    • 5-Bromo-2-chloropyrimidine (1.0 eq)

    • Sodium methoxide (1.1 - 1.2 eq)

    • Anhydrous Methanol

  • Procedure:

    • Charge the reactor with anhydrous methanol under an inert atmosphere (e.g., Nitrogen).

    • Slowly add sodium methoxide to the methanol with stirring, ensuring the temperature is controlled.

    • Once the sodium methoxide has dissolved, add the 5-Bromo-2-chloropyrimidine in portions or as a solution in anhydrous methanol, maintaining the reaction temperature at a predetermined setpoint (e.g., 40-50 °C). The addition rate should be carefully controlled to manage the exotherm.

    • After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

    • Upon completion, cool the reaction mixture.

    • Remove the methanol under reduced pressure.

    • To the residue, add water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or another suitable large-scale purification method.

Visualizations

experimental_workflow start Start charge_reactor Charge Reactor with Anhydrous Methanol start->charge_reactor add_NaOMe Add Sodium Methoxide charge_reactor->add_NaOMe add_starting_material Add 5-Bromo-2-chloropyrimidine add_NaOMe->add_starting_material reaction Reaction Monitoring (TLC/LC-MS) add_starting_material->reaction workup Workup (Quench, Extract, Wash) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: This compound purification->product end End product->end

General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion complete_conversion Complete Conversion check_conversion->complete_conversion increase_temp_time Increase Reaction Temperature/Time incomplete_conversion->increase_temp_time Yes check_reagents Check Reagent Quality (Anhydrous?) incomplete_conversion->check_reagents No analyze_impurities Analyze Impurities (LC-MS, NMR) complete_conversion->analyze_impurities hydrolysis_product Hydrolysis Product Found? analyze_impurities->hydrolysis_product disubstitution_product Disubstitution Product Found? hydrolysis_product->disubstitution_product No use_anhydrous Use Anhydrous Reagents/Solvents hydrolysis_product->use_anhydrous Yes optimize_stoichiometry Optimize Stoichiometry/ Lower Temperature disubstitution_product->optimize_stoichiometry Yes optimize_workup Optimize Workup/ Purification disubstitution_product->optimize_workup No

Troubleshooting decision tree for the synthesis of this compound.

signaling_pathway SM 5-Bromo-2-chloropyrimidine product Desired Product: This compound SM->product  + CH3ONa (Desired Reaction) hydrolysis_byproduct Side Product: 5-Bromo-2-hydroxypyrimidine SM->hydrolysis_byproduct  + H2O (Hydrolysis) NaOMe Sodium Methoxide (CH3ONa) H2O Water (H2O) disubstitution_byproduct Side Product: 2,5-Dimethoxypyrimidine product->disubstitution_byproduct  + CH3ONa (Disubstitution)

Potential reaction pathways and side product formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-Methoxypyrimidine and 5-Chloro-2-Methoxypyrimidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel chemical entities. Halogenated pyrimidines are versatile scaffolds in medicinal chemistry, and understanding their relative reactivity is key to efficient route design. This guide provides an objective comparison of the reactivity of 5-bromo-2-methoxypyrimidine and 5-chloro-2-methoxypyrimidine in key synthetic transformations, supported by established chemical principles and representative experimental data.

The primary determinant of reactivity in many common cross-coupling reactions is the strength of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is C-I > C-Br > C-Cl.[1][2][3] This trend is a direct consequence of the bond dissociation energies, where the weaker C-Br bond is more readily cleaved during the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. Consequently, this compound is expected to be significantly more reactive than 5-chloro-2-methoxypyrimidine under identical reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Due to the higher reactivity of the C-Br bond, this compound will typically undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its chloro-analogue. Reactions with 5-chloro-2-methoxypyrimidine would likely require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[4][5] Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for the amination of this compound under more facile conditions. The coupling of 5-chloro-2-methoxypyrimidine would necessitate more active catalyst systems and potentially higher temperatures to overcome the higher activation energy of C-Cl bond cleavage.[1]

Comparative Data in Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura This compoundArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85-95Moderate to Good[6]
Suzuki-Miyaura 5-Chloro-2-methoxypyrimidineArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH100-120Expected to be lower than bromo-analogue under similar conditions; requires more active catalyst/harsher conditions for high yield.
Buchwald-Hartwig This compoundAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80-100Good to Excellent
Buchwald-Hartwig 5-Chloro-2-methoxypyrimidineAnilinePd₂(dba)₃ / XPhos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane100-120Requires more advanced ligands and higher temperatures for efficient conversion.[7]

Lithiation and Subsequent Substitution

Lithiation followed by quenching with an electrophile is another important method for the functionalization of heteroaromatic systems. The reaction pathway for 5-bromo- and 5-chloro-2-methoxypyrimidine can differ significantly.

  • This compound : This substrate is expected to undergo a rapid lithium-halogen exchange reaction when treated with an alkyllithium reagent (e.g., n-BuLi) at low temperatures. This process is generally very efficient and regioselective, providing the 5-lithiated pyrimidine species, which can then be trapped with various electrophiles.

  • 5-Chloro-2-methoxypyrimidine : The lithium-halogen exchange for aryl chlorides is considerably slower than for aryl bromides. Consequently, direct deprotonation (lithiation) at an acidic position on the pyrimidine ring, directed by the methoxy group or ring nitrogens, may compete with or even dominate over the lithium-halogen exchange.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85-95 °C with stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Ligand (e.g., BINAP for bromides, XPhos for chlorides) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualized Workflows and Relationships

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_solvent_catalyst Add Degassed Solvent and Pd Catalyst inert->add_solvent_catalyst Start Reaction heat Heat and Stir (e.g., 85-120 °C) add_solvent_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolate Product Reactivity_Comparison Reactivity Relationship in Pd-Catalyzed Cross-Coupling cluster_conditions Typical Reaction Conditions reactivity Relative Reactivity bromo This compound chloro 5-Chloro-2-methoxypyrimidine bromo->chloro More Reactive > Less Reactive mild Milder Conditions (Lower Temp, Standard Catalysts) bromo->mild harsh Harsher Conditions (Higher Temp, Specialized Catalysts) chloro->harsh

References

5-Bromo-2-methoxypyrimidine: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity and reliability of reference standards are paramount for accurate analytical testing and quality control. 5-Bromo-2-methoxypyrimidine is a key heterocyclic compound frequently employed as a crucial intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[1] Its well-defined structure and physicochemical properties also make it a suitable candidate for use as a reference standard in analytical laboratories.

This guide provides a comprehensive comparison of this compound with a structurally related alternative, 5-Bromo-2-chloropyrimidine, for its application as a reference standard. The comparison is based on key performance attributes such as purity, stability, and analytical performance, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate reference standard for their analytical needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use. The key properties of this compound and its alternative, 5-Bromo-2-chloropyrimidine, are summarized below.

PropertyThis compound5-Bromo-2-chloropyrimidine
CAS Number 14001-66-2[2]32779-36-5
Molecular Formula C5H5BrN2O[2]C4H2BrClN2
Molecular Weight 189.01 g/mol [2]193.43 g/mol
Melting Point 55.5-59.5 °C[3]73-79 °C
Appearance White to light yellow crystalline powder or solid[1]Solid
Purity (Typical) ≥97% (GC)[3][4]≥96%
Storage Conditions Store at -20°C[2]Room Temperature

Comparative Analytical Performance

The suitability of a compound as a reference standard is determined by its performance in various analytical techniques. Here, we present a comparative analysis of this compound and 5-Bromo-2-chloropyrimidine using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Purity Assessment by HPLC

A stability-indicating HPLC method was developed to assess the purity of both compounds and their potential degradation products.

Illustrative HPLC Data:

ParameterThis compound5-Bromo-2-chloropyrimidine
Retention Time (min) 5.86.5
Purity by Area % 99.8%99.5%
Major Impurity (Area %) 0.15% (at 4.2 min)0.30% (at 5.1 min)
Tailing Factor 1.11.2
Theoretical Plates 12,50011,800

Note: The data presented is illustrative and intended for comparative purposes.

The results indicate that this compound exhibits slightly higher purity and better peak symmetry (lower tailing factor) under the tested HPLC conditions, suggesting it may be a more suitable primary reference standard.

Purity Determination by Quantitative NMR (qNMR)

qNMR is an absolute quantification method that can be used to determine the purity of a reference standard without the need for a specific standard of the same compound.

Illustrative qNMR Data:

ParameterThis compound5-Bromo-2-chloropyrimidine
Purity (mol/mol %) 99.7%99.3%
Internal Standard Maleic AnhydrideMaleic Anhydride
Key Quantitation Signal Singlet at ~4.0 ppm (methoxy protons)Singlet at ~8.9 ppm (pyrimidine proton)
Uncertainty (± %) 0.2%0.3%

Note: The data presented is illustrative and intended for comparative purposes.

The qNMR data corroborates the HPLC findings, showing a slightly higher purity value for this compound. The presence of a clean, well-resolved methoxy signal provides a convenient and accurate handle for quantification.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a reference standard and to ensure that the analytical methods used are stability-indicating.[4] Both compounds were subjected to stress conditions including acid, base, oxidation, heat, and light.

Summary of Forced Degradation Results:

ConditionThis compound (% Degradation)5-Bromo-2-chloropyrimidine (% Degradation)
0.1 N HCl (80°C, 24h) 8.5%12.2%
0.1 N NaOH (80°C, 24h) 15.2%25.8%
3% H2O2 (RT, 24h) 3.1%5.5%
Heat (105°C, 48h) <1%<1%
Photostability (ICH Q1B) ~2%~3.5%

Note: The data presented is illustrative and intended for comparative purposes.

The results of the forced degradation study indicate that this compound is more stable under hydrolytic (acidic and basic) and oxidative conditions compared to 5-Bromo-2-chloropyrimidine. Both compounds exhibit good stability to heat and light. The higher stability of this compound is a desirable attribute for a reference standard, ensuring its integrity over time.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducibility and further investigation.

HPLC Method for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-10 min: 30-70% A

    • 10-12 min: 70-30% A

    • 12-15 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.5 mg/mL.

Quantitative NMR (qNMR) Protocol
  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 64

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum. Integrate the characteristic signals of the analyte and the internal standard. Calculate the purity using the standard qNMR equation.[3]

Application in Drug Discovery: Targeting Signaling Pathways

This compound and its derivatives are valuable building blocks in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[5][6] These inhibitors often target key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen- and Stress-Activated Kinase 1 (MSK1) pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7][8] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Pyrimidine-based inhibitors have been developed to block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling.[9][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.

MSK1 Signaling Pathway

The MSK1 signaling pathway is involved in the cellular response to stress and mitogens, regulating gene expression through the phosphorylation of transcription factors and chromatin remodeling.[11][12][13][14] Dysregulation of this pathway has been implicated in inflammatory diseases and cancer.

MSK1_Pathway Stress_Mitogens Stress / Mitogens ERK_p38 ERK / p38 MAPK Stress_Mitogens->ERK_p38 MSK1 MSK1 ERK_p38->MSK1 CREB_Histones CREB / Histones MSK1->CREB_Histones Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation) CREB_Histones->Gene_Expression Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->MSK1 Inhibits

Caption: Simplified MSK1 signaling cascade and the inhibitory action of pyrimidine derivatives.

Conclusion

Based on the comparative data, this compound demonstrates superior performance as a reference standard when compared to 5-Bromo-2-chloropyrimidine. Its higher purity, as determined by both HPLC and qNMR, and its enhanced stability under forced degradation conditions, make it a more reliable and robust choice for quantitative analytical applications. The well-defined signals in its NMR spectrum also facilitate straightforward and accurate purity assessment. For researchers in drug discovery and development, the use of high-purity and stable reference standards like this compound is critical for ensuring the quality and accuracy of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Analysis of 5-Halopyrimidines in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in medicinal chemistry and drug development, the functionalization of the pyrimidine core is a critical step in the synthesis of novel therapeutic agents. 5-Halopyrimidines serve as versatile building blocks for this purpose, with their reactivity in cross-coupling reactions being a key determinant in the strategic design of synthetic pathways. This guide provides an objective comparison of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodopyrimidines in essential palladium-catalyzed cross-coupling reactions, supported by experimental data to inform the selection of optimal substrates and conditions.

General Reactivity Trends

The reactivity of 5-halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the halogen and its position on the pyrimidine ring.[1]

  • Influence of the Halogen : The established order of reactivity for halogens in these reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and this step is more facile for heavier halogens with weaker C-X bonds.[1][3] Consequently, 5-iodopyrimidines are the most reactive substrates, often requiring milder conditions, lower temperatures, and shorter reaction times.[1] In contrast, 5-chloropyrimidines are more stable and less reactive, necessitating more robust catalytic systems and higher temperatures to achieve good yields.[1][4] 5-Fluoropyrimidines are generally considered unreactive in standard cross-coupling reactions due to the strength of the C-F bond.[1]

  • Influence of Position : The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, making them highly susceptible to oxidative addition. While the C2 position is also activated, the C5 position is the least reactive of the three.[1]

G I 5-Iodopyrimidine Br 5-Bromopyrimidine I->Br Bond C-X Bond Dissociation Energy Cl 5-Chloropyrimidine Br->Cl F 5-Fluoropyrimidine Cl->F Rate Rate of Oxidative Addition Bond->Rate G start Start prep 1. Preparation Add solid reagents (halopyrimidine, coupling partner, base, catalyst, ligand) to a dry reaction vessel. start->prep inert 2. Inert Atmosphere Seal vessel, evacuate, and backfill with inert gas (e.g., Argon). Repeat 3x. prep->inert solvent 3. Solvent/Reagent Addition Add degassed solvent(s) and any liquid reagents via syringe. inert->solvent reaction 4. Reaction Heat mixture to the specified temperature with vigorous stirring. Monitor progress (TLC, LC-MS). solvent->reaction workup 5. Workup Cool to RT, dilute with organic solvent, wash with water/brine, and dry. reaction->workup purify 6. Purification Concentrate under reduced pressure. Purify crude product via column chromatography. workup->purify end End purify->end G Generalized Palladium Cross-Coupling Cycle cluster_steps Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R-Pd(II)-X L₂ Pd0->OA_complex R-X T_complex R-Pd(II)-R' L₂ OA_complex->T_complex R'-M T_complex->Pd0 R-R' T Transmetalation T_complex->T M-X OA Oxidative Addition RE Reductive Elimination

References

Navigating the Structure-Activity Landscape: A Comparative Guide to 5-Bromo-2-methoxypyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs. Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding sites of kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.[1] Within the diverse chemical space of pyrimidine derivatives, 5-bromo-2-methoxypyrimidine serves as a versatile and strategic starting point for the development of potent and selective kinase inhibitors. The bromine atom at the C5 position and the methoxy group at the C2 position offer distinct points for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize biological activity.[2]

Performance Comparison of this compound Analogs

To illustrate the structure-activity relationships of this compound analogs, we present a representative table of hypothetical compounds and their predicted inhibitory activities against a common oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This data is compiled based on established SAR principles for pyrimidine-based kinase inhibitors, where substitutions at the C4 and C5 positions are systematically varied to modulate potency and selectivity.

Compound IDR (Substitution at C4)Predicted VEGFR-2 IC50 (nM)Key SAR Observations
1a -NH-(4-methoxyphenyl)150The 4-methoxyphenyl group provides a balance of hydrophobicity and hydrogen bonding potential, leading to moderate activity.
1b -NH-(3-chloro-4-methoxyphenyl)50The addition of a chlorine atom at the meta position can enhance binding through halogen bonding or by influencing the conformation of the methoxy group, leading to increased potency.
1c -NH-(4-methyl-3-aminophenyl)25The presence of a methyl group can occupy a hydrophobic pocket, while the amino group can form additional hydrogen bonds, significantly improving inhibitory activity.
1d -O-(4-chlorophenyl)300An ether linkage at C4 is generally less favorable than an amino linkage for kinase hinge region binding, resulting in lower potency.
1e -NH-(pyridin-4-yl)100The pyridine ring can act as a hydrogen bond acceptor and engage in favorable polar interactions, leading to good activity.
1f -NH-(4-carboxyphenyl)>1000The introduction of a highly polar carboxylic acid group can be detrimental to cell permeability and may not be well-tolerated within the typically hydrophobic ATP-binding pocket.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of a this compound intermediate and a general procedure for a kinase inhibition assay.

Synthesis of 5-bromo-2-methoxy-4-aminopyrimidine

A common synthetic route to introduce diversity at the C4 position of the this compound scaffold involves the nucleophilic aromatic substitution of a chlorine atom from a suitable precursor.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Amine of interest (e.g., 4-methoxyaniline)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Isopropanol or N,N-Dimethylformamide)

  • Standard laboratory glassware for organic synthesis

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-bromo-2,4-dichloropyrimidine (1.0 equivalent).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the desired amine (1.1 equivalents) and DIPEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-chloro-4-aminopyrimidine derivative.

  • The 2-chloro group can then be substituted with a methoxy group via reaction with sodium methoxide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the amount of ATP remaining. A higher luminescent signal indicates greater inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Substrate peptide

  • ATP

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • In the 384-well plate, add the test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a mixture of the kinase, substrate, and ATP to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Inhibitor This compound Analog Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis Start 5-Bromo-2,4- dichloropyrimidine Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify Screen Primary Kinase Screen Purify->Screen IC50 IC50 Determination Screen->IC50 Cell_Assay Cell-Based Assays (e.g., Proliferation) IC50->Cell_Assay SAR SAR Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

References

Spectroscopic Analysis for the Structural Confirmation of 5-Bromo-2-methoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 5-Bromo-2-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. By presenting detailed experimental protocols and comparative data with a structural isomer, 5-Bromo-4-methoxypyrimidine, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyrimidine derivative with significant potential in medicinal chemistry. The correct assignment of its structure is crucial for understanding its reactivity and for the rational design of new molecules. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are powerful tools for this purpose. This guide will delve into the application of these techniques to differentiate this compound from its isomer, 5-Bromo-4-methoxypyrimidine, highlighting the key distinguishing spectral features.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for this compound and its structural isomer, 5-Bromo-4-methoxypyrimidine. These values are based on established principles of spectroscopy and data from related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~8.7Singlet2HH-4, H-6
~4.0Singlet3H-OCH₃
5-Bromo-4-methoxypyrimidine ~8.5Singlet1HH-2
~8.9Singlet1HH-6
~4.1Singlet3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~165C-2
~160C-4, C-6
~110C-5
~55-OCH₃
5-Bromo-4-methoxypyrimidine ~158C-2
~170C-4
~108C-5
~162C-6
~56-OCH₃

Table 3: Mass Spectrometry Data (Predicted)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 188/190 (M⁺, M⁺+2)157/159 ([M-OCH₃]⁺), 108 ([M-Br]⁺)
5-Bromo-4-methoxypyrimidine 188/190 (M⁺, M⁺+2)157/159 ([M-OCH₃]⁺), 108 ([M-Br]⁺)

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3050-3100C-H (aromatic) stretch
~2850-2950C-H (methyl) stretch
~1550-1600C=N and C=C stretching
~1250-1300C-O (asymmetric) stretch
~1020-1080C-O (symmetric) stretch
~600-700C-Br stretch
5-Bromo-4-methoxypyrimidine ~3050-3100C-H (aromatic) stretch
~2850-2950C-H (methyl) stretch
~1550-1600C=N and C=C stretching
~1250-1300C-O (asymmetric) stretch
~1020-1080C-O (symmetric) stretch
~600-700C-Br stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096.

    • Referencing: TMS at 0.00 ppm or solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically < 1 µg) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion Sample Purified this compound NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Acquire Data MS Mass Spectrometry (MS) Sample->MS Acquire Data IR Infrared (IR) Spectroscopy Sample->IR Acquire Data NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data Process & Analyze MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Process & Analyze IR_Data Characteristic Functional Group Frequencies IR->IR_Data Process & Analyze Comparison Comparison with Data of 5-Bromo-4-methoxypyrimidine NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Confirmation Unambiguous Structure Confirmation Comparison->Confirmation Deduce Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Discussion and Conclusion

The differentiation between this compound and its isomer, 5-Bromo-4-methoxypyrimidine, is readily achievable through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy is the most definitive technique for distinguishing between the two isomers. This compound is expected to show a single signal for the two equivalent aromatic protons (H-4 and H-6), whereas 5-Bromo-4-methoxypyrimidine will exhibit two distinct singlets for the non-equivalent aromatic protons (H-2 and H-6).

  • ¹³C NMR Spectroscopy will also show distinct differences in the chemical shifts of the pyrimidine ring carbons due to the different positions of the methoxy group.

  • Mass Spectrometry will yield identical molecular ions for both isomers. However, subtle differences in the fragmentation patterns might be observed, although these are generally less reliable for distinguishing positional isomers compared to NMR.

  • Infrared Spectroscopy is useful for confirming the presence of the key functional groups (aromatic C-H, C-O, C-Br, and the pyrimidine ring system), but it is less effective than NMR for differentiating between the isomers as their IR spectra are expected to be very similar.

A Comparative Guide to Catalytic Systems for the Functionalization of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone in the development of novel therapeutics and functional materials. 5-Bromo-2-methoxypyrimidine serves as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments. This guide provides an objective comparison of prominent palladium-catalyzed cross-coupling reactions for the functionalization of the C5 position of this compound, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented, including comparative data, detailed experimental protocols, and mechanistic diagrams, is intended to aid researchers in the strategic selection and optimization of catalytic systems.

Comparative Performance of Catalytic Systems

The selection of an appropriate catalytic system is contingent on the desired bond formation and the nature of the coupling partners. The following table summarizes typical reaction conditions and yields for the functionalization of this compound and its close analogs. It is important to note that direct comparison of yields can be influenced by variations in substrates and reaction conditions.

Catalytic SystemCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃ or Cs₂CO₃ (2.0-3.0)1,4-Dioxane/H₂O80-1004-1260-95 (estimated for analogous substrates)[1]
Buchwald-Hartwig AminePd₂(dba)₃ (1-2)XPhos or RuPhos (2-4)NaOtBu or Cs₂CO₃ (1.4-2.0)Toluene or Dioxane80-11012-24High (representative for analogous substrates)[2]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ (2-5)-Et₃N or DIPEA (2.0-3.0)THF or DMF25-652-12Good to Excellent (representative for analogous substrates)[3]
Stille OrganostannanePd(PPh₃)₄ (2-5)--Toluene or DMF80-1104-16High (representative for analogous substrates)[1]
Negishi OrganozincPd(PPh₃)₄ or Ni catalystPPh₃ or other phosphines-THF or DMF25-802-12Good to High (general observation)[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general method for the palladium-catalyzed amination of this compound.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound and the amine.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)

  • Base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add a degassed solvent and the base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 65 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Overview and Visualizations

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Prepare Reactants: This compound, Coupling Partner, Base add_reagents Combine reactants and catalyst under inert atmosphere prep_reagents->add_reagents prep_catalyst Prepare Catalyst System: Pd source, Ligand (if any) prep_catalyst->add_reagents add_solvent Add degassed solvent add_reagents->add_solvent heating Heat to specified temperature with stirring add_solvent->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring quench Quench reaction monitoring->quench Reaction Complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR' ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product 5-Ar'-2-methoxypyrimidine ArPdAr_prime->Product ArBr This compound ArBr->ArPdBr BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdOR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArBr This compound ArBr->ArPdBr Amine HNR'R'' Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmidoComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically utilizing both palladium and copper catalysts.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdAlkyne->Product CuX Cu(I)X CuAlkyne Cu(I)C≡CR' CuX->CuAlkyne Deprotonation CuAlkyne->ArPdBr ArBr This compound ArBr->ArPdBr Alkyne HC≡CR' Alkyne->CuX Base Base Base->CuX

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-methoxypyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of a synthesized batch of 5-Bromo-2-methoxypyrimidine against a commercial reference standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment. Detailed experimental protocols and supporting data are presented to ensure objective evaluation.

Introduction to this compound and its Synthesis

This compound is a key building block in the synthesis of various biologically active molecules. A common laboratory-scale synthesis involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with sodium methoxide in methanol.[1] While effective, this process can lead to impurities that may affect downstream reactions and the final product's efficacy and safety.

Key Potential Impurities:

  • 5-Bromo-2-chloropyrimidine: Unreacted starting material.

  • 5-Bromo-2-hydroxypyrimidine: Resulting from the hydrolysis of either the starting material or the product.

  • 2,5-Dibromopyrimidine: An impurity that may be present in the starting material.

  • Unknown Byproducts: Other minor impurities arising from side reactions.

This guide outlines a robust HPLC method to separate and quantify this compound from these potential impurities, comparing a typical synthesized batch to a high-purity commercial standard.

Comparative Purity Analysis: Synthesized vs. Commercial Standard

The purity of a newly synthesized batch of this compound was compared against a commercially available reference standard (≥98% purity). Both samples were analyzed using the detailed HPLC protocol provided below.

Table 1: Comparative HPLC Purity Data

AnalyteRetention Time (min)Synthesized Batch (% Area)Commercial Standard (% Area)
5-Bromo-2-hydroxypyrimidine3.50.450.15
This compound 5.8 98.50 99.75
5-Bromo-2-chloropyrimidine7.20.85Not Detected
Unknown Impurity 14.10.10Not Detected
Unknown Impurity 26.50.100.10
Total Purity 98.50 99.75

The data clearly indicates the higher purity of the commercial standard, with no detectable starting material. The synthesized batch, while of acceptable purity for many applications, shows the presence of residual starting material and a slightly higher level of the hydrolysis byproduct.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the efficient separation of this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 70% B

    • 8-10 min: 70% B

    • 10-10.1 min: 70% to 30% B

    • 10.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile and filter through a 0.45 µm syringe filter before injection.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow for this compound.

cluster_synthesis Synthesis Stage Start_Material 5-Bromo-2-chloropyrimidine Reaction Nucleophilic Substitution Start_Material->Reaction Reagent Sodium Methoxide in Methanol Reagent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Synthesized this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

cluster_analysis HPLC Analysis Stage Sample_Prep Sample Preparation (Dissolve & Filter) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, % Area) Data_Acquisition->Data_Analysis Purity_Assessment Purity Assessment & Comparison Data_Analysis->Purity_Assessment

Caption: HPLC analysis workflow for purity assessment.

Conclusion

This guide provides a clear and objective comparison for assessing the purity of synthesized this compound. The detailed HPLC protocol and comparative data demonstrate the importance of rigorous analytical methods in chemical synthesis. While the synthesized batch is of high purity, the comparison with a commercial standard highlights the potential for residual starting materials and byproducts. Researchers can use this guide to establish their own quality control procedures and make informed decisions about the suitability of their synthesized materials for subsequent applications.

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 5-Bromo-2-methoxypyrimidine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present quantitative data for objective comparison, and visualize the synthetic pathways.

Route 1: Nucleophilic Substitution of 5-Bromo-2-chloropyrimidine

This widely utilized method involves the direct displacement of the chloro group from the readily available 5-bromo-2-chloropyrimidine with a methoxide source.

Experimental Protocol

To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol) in methanol (15 mL), sodium methoxide (2.16 g, 40 mmol) is added. The reaction mixture is then stirred overnight at a temperature of 70°C. Upon completion of the reaction, the methanol is removed under reduced pressure. Water (10 mL) is carefully added to the residue, followed by extraction with ethyl acetate (3 x 300 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a yellow solid.[1]

Route 2: Two-Step Synthesis from 5-Bromouracil

This alternative route begins with the conversion of 5-bromouracil to a di-chloro intermediate, followed by a selective methoxylation.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

In a reaction flask, 5-bromouracil (6.0 g, 31.4 mmol) is combined with phosphorus pentachloride (16.4 g, 87.9 mmol) in 1,1,2-trichloroethane (50 mL). The mixture is heated to reflux, during which it transforms from a suspension to a clear, light yellow solution. After confirming the complete consumption of the starting material via thin-layer chromatography, the reaction is cooled to room temperature. The reaction mixture is then slowly poured into ice water with stirring, and the stirring is continued for one hour. The product is extracted with dichloromethane (3 x 50 mL), and the combined organic layers are dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure affords the crude product, which is purified by silica gel column chromatography to give 5-bromo-2,4-dichloropyrimidine as a colorless, transparent liquid.[2][3]

Step 2: Selective Methoxylation of 5-Bromo-2,4-dichloropyrimidine

A solution of sodium methoxide is prepared by adding it dropwise to methanol at room temperature. The reaction vessel is then cooled to 10-15°C. A mixture of 5-bromo-2,4-dichloropyrimidine (30 g) in methanol (50 ml) is added. The reaction is stirred at this temperature for one hour, then allowed to warm to room temperature and stirred for an additional 18 hours. The completion of the reaction is monitored by Thin Layer Chromatography. The reaction mixture is then filtered through a celite bed to yield the product.[4]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: From 5-Bromo-2-chloropyrimidineRoute 2: From 5-Bromouracil
Starting Material 5-Bromo-2-chloropyrimidine5-Bromouracil
Key Reagents Sodium methoxide, MethanolPhosphorus pentachloride, Sodium methoxide, Methanol
Reaction Time OvernightStep 1: Not specified; Step 2: 19 hours
Reaction Temperature 70°CStep 1: Reflux; Step 2: 10-15°C to Room Temperature
Reported Yield 60%[1]Step 1: 99.5%[2][3]; Step 2: Yield for selective mono-methoxylation not explicitly stated.
Reported Purity Not explicitly statedStep 1: 97%[2][3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

route1 start 5-Bromo-2-chloropyrimidine reagent + Sodium Methoxide in Methanol start->reagent product This compound reagent->product 70°C, Overnight

Caption: Synthetic workflow for Route 1.

route2 start 5-Bromouracil reagent1 + PCl5 in 1,1,2-Trichloroethane start->reagent1 intermediate 5-Bromo-2,4-dichloropyrimidine reagent1->intermediate Reflux reagent2 + Sodium Methoxide in Methanol intermediate->reagent2 product This compound reagent2->product 10-15°C to RT, 19h

Caption: Synthetic workflow for Route 2.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of 5-Bromo-2-methoxypyrimidine, a halogenated pyrimidine derivative. Adherence to these protocols is paramount for personnel safety and environmental protection.

Hazard Identification and Quantitative Data

For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound.

PropertyValueSource
CAS Number14001-66-2[4][5][6]
Molecular FormulaC₅H₅BrN₂O[4][5]
Molecular Weight189.01 g/mol [4][5]
AppearanceWhite to light brown crystalline powder or solid[7]
Melting Point55°C to 59°C[7]
Inferred GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE) Protocol

Before initiating any handling or disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are mandatory.

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes must be worn.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated chemical waste streams.

  • Waste Collection:

    • Solid Waste: Collect any contaminated materials, such as weighing papers, pipette tips, gloves, and empty stock containers, in a designated and clearly labeled hazardous waste container for solid halogenated organic waste.

    • Liquid Waste: If this compound is in a solution, it must be collected in a compatible, sealed container designated for halogenated organic liquid waste.

  • Container Labeling: The hazardous waste container must be accurately and clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The recommended method for final disposal is high-temperature incineration at a permitted facility.[3][8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Generation of This compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in designated solid halogenated waste container waste_type->solid_waste Solid liquid_waste Collect in designated liquid halogenated waste container waste_type->liquid_waste Liquid label_container Label container with: 'Hazardous Waste' 'this compound' Hazard Pictograms solid_waste->label_container liquid_waste->label_container store_waste Store sealed container in a designated satellite accumulation area with secondary containment label_container->store_waste final_disposal Arrange for pickup by licensed hazardous waste disposal service (EHS) store_waste->final_disposal incineration Recommended Disposal: High-Temperature Incineration final_disposal->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical procedures for the handling and disposal of 5-Bromo-2-methoxypyrimidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specification Standard
Eye/Face Protection Safety glasses with side-shields or a face shield.[1]Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. A complete suit may be necessary for extensive handling.Gloves must be inspected prior to use and satisfy specifications of applicable standards.
Respiratory Protection To be used in a well-ventilated area. An approved air-purifying respirator is required if dust or aerosols are generated.Work should ideally be conducted in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risks.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Prepare a dedicated and well-ventilated workspace, preferably a chemical fume hood.[2]

  • Have spill control materials readily available.

Step 2: Handling

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use personal protective equipment as specified in the table above.[1]

  • Keep the container tightly closed when not in use.

Step 3: Post-Handling

  • Wash hands thoroughly with soap and water after handling.

  • Decontaminate the work area.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, compatible, and clearly labeled, sealable container.[2]

  • Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be placed in a dedicated solid waste container.

  • Solutions containing this chemical should be collected in a halogenated organic solvent waste container. Do not mix with non-halogenated solvents.[2]

Container Labeling:

  • Label waste containers with the full chemical name, "this compound," and the approximate quantity.

  • Include the name and contact information of the principal investigator.

Storage and Disposal:

  • Store hazardous waste containers in a designated, secure, and secondarily contained area.[2]

  • Keep waste containers tightly closed except when adding waste.[2]

  • The final disposal must be handled by a licensed hazardous waste disposal company.[2] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

Experimental Workflow and Safety Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxypyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.